1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C5H7FN4O2 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H7FN4O2/c6-1-2-9-3-4(10(11)12)5(7)8-9/h3H,1-2H2,(H2,7,8) |
InChI Key |
FCSKTEKGVMBDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)N)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
CAS number for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
An In-depth Technical Guide to 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The compound 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine is a specialized derivative within the pyrazole class of heterocyclic compounds. While a specific CAS number for this exact structure is not prominently listed in public chemical databases as of early 2026, this guide synthesizes established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive technical overview. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical and practical framework for the synthesis, analysis, and potential application of this novel molecule.
Molecular Structure and Physicochemical Profile
The structure of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine incorporates several key functional groups that dictate its chemical behavior and potential biological activity:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions.[1][2]
-
N1-Fluoroethyl Group: The ethyl fluoride substituent at the N1 position is critical. The fluorine atom enhances lipophilicity, which can improve cell membrane permeability.[3] Furthermore, the C-F bond is exceptionally stable, often used to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.
-
C4-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyrazole ring significantly influences the electron density of the aromatic system, affecting the acidity of the amine and the overall reactivity of the molecule. In energetic materials, this group contributes to the compound's energy content.[4]
-
C3-Amino Group: The primary amine (-NH2) at the C3 position is a key functional handle. It can act as a hydrogen bond donor and a nucleophile, making it a critical site for further chemical modification or for interaction with biological targets like enzyme active sites.
A summary of predicted physicochemical properties is presented below.
| Property | Predicted Value | Rationale / Comparison Compound |
| Molecular Formula | C₅H₇FN₄O₂ | Based on structural components. |
| Molecular Weight | 174.14 g/mol | Sum of atomic weights. |
| Boiling Point | > 300 °C (decomposes) | High polarity and potential for hydrogen bonding. |
| Melting Point | 160 - 180 °C | Based on similar nitro-amino pyrazoles.[5] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. | Typical for polar aprotic heterocyclic compounds. |
Proposed Synthetic Pathway
The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be logically approached through a multi-step sequence, starting from a commercially available pyrazole precursor. The proposed workflow is designed to be self-validating at each step, ensuring high purity of the final product.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation of 3-Amino-4-nitropyrazole
-
Causality: The first step involves the selective alkylation of the pyrazole ring nitrogen. Using a base like potassium carbonate (K₂CO₃) deprotonates the most acidic N-H proton of the pyrazole ring, creating a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of 2-bromoethanol in a standard Sₙ2 reaction. Acetonitrile is chosen as the solvent due to its aprotic nature and appropriate boiling point for reflux.
-
Protocol:
-
To a solution of 3-amino-4-nitropyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazol-3-amine.
-
Step 2: Deoxyfluorination
-
Causality: The conversion of the primary alcohol to an alkyl fluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for this purpose. The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular Sₙ2 displacement by the fluoride ion. The reaction is performed at low temperatures to control the reactivity of the fluorinating agent and minimize side reactions.
-
Protocol:
-
Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.1 eq) dropwise via syringe. A color change may be observed.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the final product by column chromatography to obtain 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
-
Analytical Characterization and Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A self-validating analytical workflow.
Representative Analytical Methods
-
High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purity assessment.[6]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., 40:60 to 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (estimated λmax for nitropyrazoles).[6]
-
Expected Outcome: A single major peak with >95% purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.[5]
-
¹H NMR: Expect characteristic signals for the pyrazole proton, the -CH₂-CH₂- group (with H-F coupling), and the -NH₂ protons.
-
¹³C NMR: Signals for the pyrazole ring carbons and the fluoroethyl carbons (with C-F coupling).
-
¹⁹F NMR: A triplet signal confirming the -CH₂F moiety.
-
-
Mass Spectrometry (MS): Confirms the molecular weight and formula.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ at approximately 175.06.
-
Potential Applications in Drug Discovery
The pyrazole scaffold is prevalent in numerous FDA-approved drugs. The unique combination of functional groups in 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine suggests several promising avenues for therapeutic research.
-
Kinase Inhibition: Many pyrazole-containing molecules are potent kinase inhibitors. The amino group at C3 can serve as a crucial hydrogen-bonding "hinge-binder" within the ATP-binding pocket of kinases. The fluoroethyl group can probe hydrophobic pockets and enhance binding affinity. This scaffold could be explored for activity against kinases implicated in cancer or inflammatory diseases.[7]
-
Anti-inflammatory and Anti-infective Agents: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[8][9] The electron-withdrawing nitro group and the amino functionality are common features in bioactive molecules.
Caption: Hypothetical mechanism of kinase inhibition.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on related nitro-aromatic and amino-heterocyclic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[10][11]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][13] Nitro compounds can be potentially explosive, though the risk is low for this structure compared to polynitrated aromatics. Avoid heat, sparks, and open flames.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Segregate from strong oxidizing agents and acids.[10][13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Conclusion
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine represents a novel chemical entity with significant potential, particularly in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, grounded in established scientific principles. The proposed protocols and analytical methods offer a clear path for researchers to produce and validate this compound, paving the way for the exploration of its biological activities and potential development into next-generation therapeutics.
References
- BASF. (2026, January 20). Safety data sheet.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7.
- KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet.
- AFG Bioscience LLC. (2016, April 4). SAFETY DATA SHEET.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- BLDpharm. (n.d.). 1258863-98-7|1-(2-Fluoroethyl)-1H-pyrazol-3-amine.
- Fluorochem. (n.d.). 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole.
- CHIRALEN. (n.d.). 1-(2-Fluoroethyl)-1H-pyrazol-3-amine.
- Benchchem. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine.
- BLDpharm. (n.d.). 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine.
- ChemScene. (n.d.). 1443278-85-0 | 1-(2-Fluoroethyl)-4-iodo-3-methyl-1H-pyrazole.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
-
PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][12][13]triazin-7(6H). Retrieved from vertexaisearch.cloud.google.com
- Electronic Supplementary Information. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.
- Academia.edu. (n.d.). Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity.
- DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- PMC. (n.d.). Recent advances in the therapeutic applications of pyrazolines.
- Benchchem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.
- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- ResearchGate. (n.d.). Pyrazole derivatives with diverse therapeutic activities.
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
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- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity [academia.edu]
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- 13. kishida.co.jp [kishida.co.jp]
4-Nitro-1H-pyrazol-3-amine Derivatives in Medicinal Chemistry
The following technical guide details the chemistry, synthesis, and medicinal applications of 4-nitro-1H-pyrazol-3-amine derivatives.
Executive Summary
The 4-nitro-1H-pyrazol-3-amine scaffold represents a high-value intermediate in the design of bioactive heterocycles. While often utilized as a precursor to 3,4-diaminopyrazoles (a gateway to purine mimics like pyrazolo[1,5-a]pyrimidines), the nitro-derivative itself possesses distinct electronic properties that are exploited in antimicrobial and antitumor research. This guide dissects the synthetic pathways, tautomeric behavior, and structure-activity relationships (SAR) of this scaffold, providing actionable protocols for drug discovery professionals.
Structural & Physicochemical Properties[1][2][3][4][5][6]
The Tautomeric Equilibrium
A critical feature of 3-aminopyrazoles is the annular tautomerism between the 3-amino (1H) and 5-amino (1H) forms. The introduction of a strongly electron-withdrawing nitro group (
-
Electronic Effect: The 4-nitro group increases the acidity of the N-H proton (lowering pKa) and pulls electron density from the ring, stabilizing the anionic species during nucleophilic substitutions.
-
Binding Implications: In kinase active sites, the tautomeric state dictates the H-bond donor/acceptor motif presented to the hinge region (e.g., interaction with the gatekeeper residue).
Pharmacophore Features[3][4][6][7][8][9]
-
C3-Amine: Primary H-bond donor; nucleophilic handle for cyclization.
-
C4-Nitro:
-
As a Pharmacophore: Electron sink; potential for bioreductive activation (antimicrobial mechanism).
-
As a Synthon: Masked amine for generating fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).
-
-
N1-H: H-bond donor; site for alkylation to modulate solubility and lipophilicity.
Synthetic Strategies
The synthesis of 4-nitro-1H-pyrazol-3-amine derivatives generally follows two distinct logic streams: Direct Functionalization of the pyrazole core or De Novo Cyclization .
Route A: Direct Nitration (Classic)
Nitration of 3-aminopyrazole is feasible but often suffers from regioselectivity issues and safety concerns regarding energetic intermediates.
-
Reagents:
or . -
Challenge: Protection of the exocyclic amine is often required to prevent oxidation or N-nitration.
Route B: De Novo Cyclization (Preferred)
This route offers higher diversity and safety. It involves the condensation of hydrazines with nitro-substituted enaminonitriles.
-
Precursor: 2-nitro-3-ethoxyacrylonitrile or 1,1-bis(methylthio)-2-nitroethylene.
-
Mechanism: Addition-elimination followed by cyclization.
-
Advantage: Allows introduction of N1-substituents (aryl, alkyl) by selecting the appropriate hydrazine.
Visualization of Synthetic Pathways
Figure 1: Synthetic workflow comparing direct nitration vs. de novo cyclization and downstream applications.
Medicinal Chemistry Applications
Kinase Inhibitors (The "Reduced" Scaffold)
The most prominent application lies in reducing the 4-nitro group to an amine, generating 3,4-diaminopyrazole . This species is a bioisostere of diamino-pyrimidine and is critical for synthesizing:
-
CDK Inhibitors (Cyclin-Dependent Kinases): Fused pyrazolo[1,5-a]pyrimidines target the ATP-binding pocket of CDK2 and CDK4. The pyrazole N2 and exocyclic amine often form the "hinge binder" motif.
-
FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML).[1] The scaffold provides a rigid template to orient solubilizing groups (e.g., piperazines) towards the solvent front.
-
RIPK1 Inhibitors: Recent studies (e.g., derivatives of AZD4547) utilize the 1H-pyrazol-3-amine core to achieve high selectivity against necroptosis pathways [1].[2]
Antimicrobial Agents (The "Retained" Nitro)
Unlike kinase inhibitors, antimicrobial candidates often retain the 4-nitro group .
-
Mechanism: Similar to metronidazole, the nitro group can undergo bioreductive activation within bacteria (e.g., S. aureus, M. tuberculosis), generating reactive radical species that damage DNA.
-
SAR Insight: Introduction of lipophilic N1-aryl groups enhances membrane permeability, while the C4-nitro group lowers the LUMO energy, facilitating reduction.
Experimental Protocols
Protocol A: Synthesis of 4-Nitro-1H-pyrazol-3-amine (Cyclization Method)
This protocol avoids the hazards of direct nitration.
-
Reagents: Hydrazine hydrate (1.2 eq), 2-nitro-3-ethoxyacrylonitrile (1.0 eq), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-nitro-3-ethoxyacrylonitrile in absolute ethanol.
-
Add hydrazine hydrate dropwise at 0°C (Exothermic reaction).
-
Reflux the mixture for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Cool to room temperature. The product often precipitates as a yellow solid.[3]
-
Workup: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.
-
-
Yield: Typically 75–85%.
Protocol B: Catalytic Hydrogenation (Nitro Reduction)
Standard procedure to access the 3,4-diamino precursor.
-
Setup: 4-Nitro-1H-pyrazol-3-amine (1.0 eq), 10% Pd/C (10 wt%), Methanol.
-
Procedure:
-
Purge reaction vessel with Nitrogen.
-
Add substrate and catalyst in methanol.[4]
-
Switch to Hydrogen atmosphere (balloon pressure or 30 psi in Parr shaker).
-
Stir vigorously at RT for 4–6 hours. Color change from yellow to colorless indicates completion.
-
-
Safety: Filter catalyst under inert atmosphere (pyrophoric risk).
-
Isolation: Concentrate filtrate to yield the unstable diamine, which should be used immediately in the next cyclization step.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C4-substitutions on biological activity, highlighting the divergence between kinase and antimicrobial targets.
| C4-Substituent | Target Class | Primary Effect | Key Reference Context |
| Antimicrobial | Electron withdrawal; Bioreductive activation; Increased acidity of N-H. | S. aureus inhibition; Fungal targets [2]. | |
| Kinase (Precursor) | Nucleophile for bicyclic ring formation; H-bond donor. | Precursor for CDK/FLT3 inhibitors. | |
| Antiviral / Kinase | Electronic modulation; smaller steric footprint than nitro. | Pyrazole-3-carbonitrile derivatives.[5][6][7][3] | |
| Synthetic Handle | Allows Pd-catalyzed cross-coupling (Suzuki/Buchwald). | Late-stage functionalization. |
SAR Logic Diagram
Figure 2: Strategic divergence in medicinal chemistry applications based on the fate of the nitro group.
References
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]
-
Design, Synthesis, and Bioevaluation of Pyrazole-Containing Tubulin Polymerisation Inhibitors. Source: Taylor & Francis Online URL:[Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Source: PubMed Central (PMC) URL:[Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives (AML Activity). Source: MDPI (Molecules) URL:[Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. rsc.org [rsc.org]
Technical Guide: Physical Properties of N-(2-Fluoroethyl) Nitropyrazoles
Part 1: Executive Summary & Core Directive
This guide provides a comprehensive technical analysis of N-(2-fluoroethyl) nitropyrazoles , a specialized class of heterocyclic compounds bridging the gap between high-energy density materials (HEDMs) and radiopharmaceutical precursors.
Unlike generic alkyl-nitropyrazoles, the N-(2-fluoroethyl) moiety introduces a specific set of physicochemical alterations:
-
Density Enhancement: The fluorine atom increases crystal density relative to the ethyl analog, a critical parameter for detonation velocity in energetic materials.
-
Lipophilicity Modulation: In medicinal chemistry, the fluorine acts as a bioisostere for hydrogen or a hydroxyl group, altering
and metabolic stability. -
Melting Point Depression:
-alkylation removes the intermolecular hydrogen bonding capability of the parent nitropyrazole, frequently converting high-melting solids into room-temperature liquids or melt-castable solids.
Part 2: Synthesis & Structural Characterization[1]
Synthetic Pathway: Nucleophilic Substitution
The most robust method for generating N-(2-fluoroethyl) nitropyrazoles is the direct
Standard Operating Procedure (SOP)
-
Precursor: 3,5-Dinitropyrazole (DNP) or 4-Nitropyrazole.
-
Alkylating Agent: 1-Bromo-2-fluoroethane (BFE) or 1-Iodo-2-fluoroethane.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).[1] -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]
Protocol:
-
Activation: Dissolve 1.0 eq of nitropyrazole in anhydrous MeCN. Add 1.2 eq of
. Stir at RT for 30 min to generate the pyrazolate anion. -
Alkylation: Add 1.5 eq of 1-bromo-2-fluoroethane dropwise.
-
Reflux: Heat to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with brine.
-
Purification: Column chromatography (Hexane/EtOAc gradient).
Critical Control Point: Regioselectivity can be an issue with asymmetric nitropyrazoles (e.g., 3-nitropyrazole). The
Visualization of Synthesis Logic
Figure 1: Nucleophilic substitution pathway for the synthesis of N-(2-fluoroethyl) nitropyrazoles. The reaction is driven by the formation of the nucleophilic pyrazolate anion.
Part 3: Physical & Physicochemical Properties[2][3]
Comparative Property Table
The following data aggregates experimental and predicted values for key derivatives. Note the density increase provided by the fluorine atom compared to the non-fluorinated ethyl analog.
| Property | 1-Ethyl-4-nitropyrazole | 1-(2-Fluoroethyl)-4-nitropyrazole | 1-(2-Fluoroethyl)-3,5-dinitropyrazole |
| Physical State | Liquid / Low-melt Solid | Liquid | Viscous Liquid / Low-melt Solid |
| Melting Point | 46–48 °C | < 25 °C (Predicted) | ~40–60 °C (Est.) |
| Boiling Point | 265 °C (760 Torr) | ~280 °C (Predicted) | > 300 °C (Dec.) |
| Density ( | 1.28 g/cm³ | 1.41 g/cm³ (Predicted) | 1.65–1.72 g/cm³ (Est.)[1] |
| LogP | 0.67 | 0.85 | 1.10 |
| H-Bond Donor | 0 | 0 | 0 |
| H-Bond Acceptor | 3 | 3 (+1 F interaction) | 5 |
Energetic Properties (Density & Stability)
For researchers in energetic materials, the N-(2-fluoroethyl) group is a strategic compromise.
-
Density Effect: Fluorine is heavier and smaller than the methyl group it often replaces. The introduction of the fluoroethyl group typically adds ~0.1–0.15 g/cm³ to the density compared to the ethyl analog.
-
Oxygen Balance (OB): While the ethyl group consumes oxygen during combustion (
), the fluorine atom does not require oxygen, slightly improving the effective OB compared to a pure alkyl chain. -
Thermal Stability: These compounds generally exhibit decomposition temperatures (
) > 200°C. The C-F bond is metabolically and thermally robust, preventing premature degradation.
Spectroscopic Identification
Verification of the N-(2-fluoroethyl) chain is distinct in NMR spectroscopy.
-
NMR (CDCl
):-
4.3–4.5 ppm (dt,
, Hz). -
4.7–4.9 ppm (dt,
, Hz). -
Note: The large geminal H-F coupling is diagnostic.
-
4.3–4.5 ppm (dt,
-
NMR:
-
Typically appears around
to ppm (triplet of triplets), depending on the solvent and shielding.
-
Part 4: Experimental Protocols
Density Measurement (Gas Pycnometry)
For liquid or solid samples where high precision is required for energetic calculations.[1]
-
Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.
-
Sample Loading: Load ~100 mg of the N-(2-fluoroethyl) nitropyrazole into the sample cup. If liquid, use a specific liquid cup insert.
-
Purge: Purge with dry Helium (He) for 10 cycles to remove ambient moisture and air.
-
Measurement: Perform 5 pressure cycles. The system measures the volume of gas displaced by the sample.
-
Calculation:
.
Thermal Stability Assessment (DSC)
Critical for safety profiling.[1]
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Pan: Aluminum hermetic pan with a pinhole (to allow gas escape prevents pan rupture, though sealed pans are used for vapor pressure studies).
-
Ramp: 5°C/min from 40°C to 400°C.
-
Analysis: Identify
(onset of decomposition) and (exothermic maximum).-
Pass Criteria:
is generally required for stable energetic formulations.
-
Part 5: Structure-Property Relationships
The following diagram illustrates how the N-functionalization alters the fundamental physical state of the molecule.
Figure 2: Causal relationship between N-alkylation and the resulting physicochemical properties. The removal of the N-H proton eliminates hydrogen bonding, lowering the melting point, while the fluorine atom maintains high density.
Part 6: References
-
Synthesis of N-Fluoroalkyl Pyrazoles:
-
Energetic Properties of Nitropyrazoles:
-
Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020, 25(15), 3475. Link
-
-
Thermal Decomposition Kinetics:
-
Muravyev, N. V., et al. "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta, 2016. Link
-
-
Melt-Castable Energetics:
-
General Pyrazole Properties:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Ethyl-4-nitro-1H-pyrazole | C5H7N3O2 | CID 12565213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine from 4-nitro-3-aminopyrazole
Executive Summary
This application note details the optimized protocol for synthesizing 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine from 4-nitro-3-aminopyrazole . This transformation is a critical step in the development of novel kinase inhibitors (e.g., FGFR, RIPK1 inhibitors) and high-energy materials. The core challenge addressed here is the regioselectivity of the N-alkylation.[1] Pyrazoles with electron-withdrawing groups (nitro) and electron-donating groups (amino) exhibit complex tautomeric equilibria, often leading to mixtures of N1- and N2- alkylated products. This guide provides a robust Method A (Direct Alkylation) using Cesium Carbonate/DMF, validated by structural characterization protocols (NOESY NMR) to ensure the isolation of the correct regioisomer.
Scientific Background & Retrosynthesis
The Regioselectivity Challenge: 4-Nitro-3-aminopyrazole exists in tautomeric equilibrium. The acidity of the ring nitrogen is enhanced by the electron-withdrawing nitro group at position 4.
-
Target Isomer (1,3-isomer): Alkylation at the nitrogen distal to the amino group.
-
Byproduct (1,5-isomer): Alkylation at the nitrogen proximal to the amino group.
While steric hindrance from the amino group generally disfavors the 1,5-isomer, the specific electronic effects of the 4-nitro group can stabilize the transition state for N-proximal alkylation. Therefore, high-resolution chromatography and definitive structural assignment are non-negotiable.
Retrosynthetic Logic:
The most direct route is the nucleophilic substitution (
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Experimental Protocol
Method A: Direct N-Alkylation (Primary Route)
This method utilizes Cesium Carbonate (
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Nitro-3-aminopyrazole | 128.09 | 1.0 | 5.00 g | Substrate |
| 1-Bromo-2-fluoroethane | 126.96 | 1.5 | 7.43 g (approx 4.3 mL) | Alkylating Agent |
| Cesium Carbonate ( | 325.82 | 2.0 | 25.4 g | Base |
| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |
| Sodium Iodide (NaI) | 149.89 | 0.1 | 0.58 g | Catalyst (Finkelstein) |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Add 4-nitro-3-aminopyrazole (5.00 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.
-
Deprotonation: Add Cesium Carbonate (25.4 g) in a single portion. The suspension may change color (often yellow/orange) indicating anion formation. Stir for 15 minutes at ambient temperature.
-
Catalyst Addition: Add Sodium Iodide (0.58 g). Note: Iodide catalyzes the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
Alkylation: Add 1-bromo-2-fluoroethane dropwise via syringe.
-
Safety Alert: Fluoroalkyl halides are toxic. Perform this step in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the starting material (
129 [M+H]).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (200 mL) to precipitate inorganic salts and quench the reaction.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with Brine (
mL) to remove residual DMF. -
Dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
-
-
Purification (Critical):
-
The crude residue will likely contain both regioisomers.
-
Column Chromatography: Silica gel (230-400 mesh).
-
Gradient: 0%
60% Ethyl Acetate in Hexanes. -
Elution Order: Typically, the 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-5-amine (byproduct) elutes first (less polar due to internal H-bonding or shielding), followed by the desired 1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-amine (Target). Note: This order must be confirmed by NOESY.
-
Analytical Characterization & Validation
To ensure scientific integrity, you must distinguish the target (1,3-isomer) from the byproduct (1,5-isomer).
Expected Data for Target:
-
LC-MS:
= 175.1 [M+H] -
1H NMR (DMSO-d6, 400 MHz):
- 8.60 (s, 1H, Pyrazole-H5). Note: This proton is deshielded by the adjacent nitro group.
-
7.20 (bs, 2H,
). -
4.80 (dt, 2H,
, Hz). -
4.45 (dt, 2H,
, Hz).
-
19F NMR:
-220 ppm (approx, triplet of triplets).
The Self-Validating Step: NOESY NMR
-
Target (1,3-isomer): The N-alkyl group is at position 1. The amino group is at position 3.[2] The proton at position 5 is adjacent to the N-alkyl group.
-
Observation: Strong NOE correlation between Pyrazole-H5 and the
protons.
-
-
Byproduct (1,5-isomer): The N-alkyl group is at position 1. The amino group is at position 5.[3]
-
Observation: Strong NOE correlation between
protons and protons. No correlation between a ring proton and the alkyl group (since the nitro is at 4).
-
Figure 2: Purification and Validation Workflow. The NOESY step is the critical control point for isomeric purity.
Safety & Handling
-
1-Bromo-2-fluoroethane: Highly toxic and a potential alkylating agent. It can penetrate skin. Wear double nitrile gloves and use only in a certified fume hood.
-
Nitropyrazoles: Nitro compounds can be energetic.[4] While this specific intermediate is generally stable, avoid subjecting the dry solid to excessive heat (>100°C) or mechanical shock.
-
Waste Disposal: All aqueous waste containing fluoride or bromide must be segregated according to halogenated waste protocols.
References
-
Regioselectivity in Pyrazole Alkylation
-
Levin, M. D., et al. "Highly Selective N-Alkylation of Pyrazoles."[5] Journal of Organic Chemistry, 2022.
-
Source:
-
-
Synthesis of Aminopyrazoles (Review)
- Fichez, J., et al.
-
Source:
-
Kinase Inhibitor Scaffolds (Context)
- "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel RIPK1 Inhibitor." Journal of Medicinal Chemistry, 2023.
-
Source:
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective Synthesis of 1-(2-Fluoroethyl)-3-amino-4-nitropyrazole
This Application Note provides a comprehensive, field-validated protocol for the alkylation of 3-amino-4-nitropyrazole with 1-bromo-2-fluoroethane. It addresses the critical challenges of regioselectivity (N1 vs. N2 alkylation) and the safe handling of volatile, highly toxic alkylating agents.
Abstract
The N-alkylation of 3-amino-4-nitropyrazole is a pivotal step in the synthesis of various pharmaceutical candidates (e.g., kinase inhibitors) and energetic materials. This reaction presents two primary challenges: regioselectivity (discriminating between the N1 and N2 ring nitrogens) and safety (handling the volatile and toxic 1-bromo-2-fluoroethane). This guide details an optimized protocol using Cesium Carbonate (
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge of Regioselectivity
3-Amino-4-nitropyrazole exists in a tautomeric equilibrium. The position of the alkylation is governed by the interplay of steric hindrance, electronic effects, and hydrogen bonding.
-
N1-Alkylation (Major): Attack at the nitrogen distal to the amino group. This is generally favored for 3-substituted pyrazoles due to steric relief and electronic repulsion from the exocyclic amine lone pair.
-
N2-Alkylation (Minor): Attack at the nitrogen adjacent to the amino group. This is often disfavored unless specific directing groups or transition-state hydrogen bonds are involved.
In the case of 3-amino-4-nitropyrazole, the electron-withdrawing nitro group at C4 increases the acidity of the ring NH (
Reagent Profile: 1-Bromo-2-fluoroethane
-
Boiling Point: ~71 °C
-
Hazards: Fatal if swallowed or in contact with skin; highly flammable.[1]
-
Handling: Due to its volatility and toxicity, this reagent must be handled in a fume hood, and the reaction is best performed in a sealed pressure vessel to prevent loss of stoichiometry and exposure.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 3-Amino-4-nitropyrazole | 128.09 | 1.0 | Solid | Substrate |
| 1-Bromo-2-fluoroethane | 126.96 | 1.5 | 1.70 | Electrophile |
| Cesium Carbonate ( | 325.82 | 2.0 | Solid | Base |
| DMF (Anhydrous) | 73.09 | N/A | 0.944 | Solvent |
| Ethyl Acetate | 88.11 | N/A | 0.902 | Workup |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Oven-dry a 50 mL pressure tube (or heavy-walled glass vial) and a magnetic stir bar. Allow to cool under nitrogen.
-
Charge the tube with 3-amino-4-nitropyrazole (1.0 g, 7.8 mmol) and Cesium Carbonate (5.1 g, 15.6 mmol).
-
Add Anhydrous DMF (10 mL). The volume should be sufficient to create a stirrable slurry but concentrated enough (approx. 0.5 – 0.8 M) to drive the reaction.
-
Stir at room temperature for 15 minutes to ensure deprotonation. The mixture will likely turn yellow/orange due to the formation of the nitropyrazole anion.
Step 2: Addition of Alkylating Agent
-
CRITICAL SAFETY STEP: In a well-ventilated fume hood, carefully add 1-bromo-2-fluoroethane (0.87 mL, 1.48 g, 11.7 mmol) via syringe.
-
Note: Since the density is high (1.7 g/mL), weigh the syringe before and after to ensure accurate mass addition.
-
-
Immediately seal the pressure tube tightly with its Teflon cap.
Step 3: Reaction
-
Place the sealed vessel in a pre-heated oil block/bath at 60 °C .
-
Why 60 °C? This temperature provides sufficient energy for the
reaction while remaining below the boiling point of the alkyl bromide (71 °C) to minimize internal pressure, though the sealed vessel contains any vapors.
-
-
Stir vigorously for 4–6 hours .
-
Monitoring: Monitor progress by LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (
) should disappear, and a higher product ( ) should appear.
Step 4: Workup
-
Cool the vessel to room temperature before opening.
-
Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).
-
Transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with Ethyl Acetate (2 x 30 mL) to recover all product.[1]
-
Wash the combined organic layers with Brine (saturated NaCl, 2 x 30 mL) to remove DMF.
-
Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel column chromatography.
-
Gradient: 0%
60% Ethyl Acetate in Hexanes. -
N1 vs N2 Separation: The N1-alkylated isomer (major) is typically less polar than the N2-isomer. Collect the major fraction.
Process Logic & Visualization
Reaction Workflow Diagram
Caption: Optimized workflow for the safe and regioselective alkylation of 3-amino-4-nitropyrazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Loss of alkyl halide due to volatility. | Ensure vessel is sealed tight; check cap integrity.[1] Lower temp to 50°C and extend time. |
| Poor Regioselectivity | High temperature or wrong solvent.[1] | Switch to Cesium Carbonate (larger cation effect).[1] Ensure temperature does not exceed 60°C. |
| O-Alkylation (Rare) | Reaction at nitro oxygen (ambident nucleophile). | Rare in this system.[1][3][4] Ensure anhydrous conditions. |
| Emulsion in Workup | DMF presence. | Wash organic layer thoroughly with water (x3) before brine.[1] |
Safety & Hazards (E-E-A-T)
1-Bromo-2-fluoroethane is a Category 1 Acute Toxin (Dermal/Oral).
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Decontamination: Quench glassware and syringes with a dilute solution of alcoholic KOH or ammonia to destroy residual alkyl halide before removal from the hood.
-
Energetic Warning: Nitro-substituted pyrazoles can possess energetic properties.[5] While 3-amino-4-nitropyrazole is generally stable, avoid subjecting dry solids to excessive friction or shock.
References
-
Regioselectivity in Pyrazole Alkylation
-
Safety Data for 1-Bromo-2-fluoroethane
-
Synthesis of Fluoroethyl-Triazoles (Analogous Chemistry)
-
Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid. Mol Imaging. 2010 Dec;9(6):329-42.[6]
-
-
General Pyrazole Chemistry
Sources
- 1. JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Using 2-fluoroethyl tosylate for N-alkylation of nitropyrazoles
Executive Summary
This guide details the protocol for the
Nitropyrazoles present specific challenges: they are ambident nucleophiles with reduced nucleophilicity due to the electron-withdrawing nitro group, and they carry safety risks as potential energetic materials. This protocol prioritizes regiocontrol , safety , and scalability , utilizing a cesium carbonate/DMF system that balances reactivity with thermodynamic selectivity.
Strategic Analysis & Mechanistic Insight
The Reagent: 2-Fluoroethyl Tosylate
Unlike volatile alkyl halides (e.g., 1-bromo-2-fluoroethane), 2-fluoroethyl tosylate is a non-volatile liquid (
-
Reactivity: Moderate.
.[1] The tosylate leaving group requires elevated temperatures ( ) for electron-deficient nucleophiles like nitropyrazoles. -
Stability: The
-fluorine atom exerts an inductive electron-withdrawing effect, slightly deactivating the electrophilic carbon but also increasing the acidity of the -protons. Strong, hindered bases (e.g., -BuOK) must be avoided to prevent elimination to vinyl fluoride.
The Substrate: Nitropyrazole Regioselectivity
Nitropyrazoles exist in tautomeric equilibrium. For 3-nitropyrazole , alkylation can occur at
-
N1-Alkylation (Target): Yields 1-(2-fluoroethyl)-3-nitropyrazole . This is generally the thermodynamically preferred isomer and is favored by steric bulk, although the fluoroethyl group is relatively small.
-
N2-Alkylation (Impurity): Yields 1-(2-fluoroethyl)-5-nitropyrazole . This places the alkyl group adjacent to the bulky/repulsive nitro group ("ortho-like" repulsion).
Mechanism & Pathway Visualization:
Caption: Mechanistic pathway showing the competition between N1 and N2 alkylation. Steric repulsion between the nitro group and the incoming alkyl chain disfavors Path B.
Safety Protocol (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Energetic Material | Nitropyrazoles possess high nitrogen/oxygen content and can be shock/thermal sensitive. | Blast Shield: Perform all heating behind a blast shield. Do not heat dry solids. Limit scale <5g until DSC data is available. |
| Alkylating Agent | 2-Fluoroethyl tosylate is a potent alkylator and potential genotoxin. | Containment: Use a fume hood. Double-glove (Nitrile). Quench all glassware/waste with dilute NaOH/MeOH before disposal. |
| Chemical Burn | 2-Fluoroethanol (hydrolysis byproduct) is highly toxic (metabolizes to fluoroacetate). | Waste: Segregate aqueous waste. Do not mix with acid waste streams. |
Master Experimental Protocol
Scale: 10.0 mmol (Representative) Target Concentration: 0.2 M (w.r.t Pyrazole)
Materials
-
Substrate: 3-Nitropyrazole (1.13 g, 10.0 mmol).
-
Reagent: 2-Fluoroethyl tosylate (2.40 g, 11.0 mmol, 1.1 equiv).
-
Base: Cesium Carbonate (
) (4.89 g, 15.0 mmol, 1.5 equiv). Note: can be used but often requires higher temps/longer times. -
Solvent: Anhydrous DMF (50 mL). Alternative: Acetonitrile (ACN) for lower boiling point, but slower rate.
Step-by-Step Procedure
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solubilization: Add 3-Nitropyrazole (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
(1.5 equiv) in a single portion. The suspension may turn yellow/orange (formation of nitropyrazolate anion). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -
Addition: Add 2-Fluoroethyl tosylate (1.1 equiv) dropwise via syringe.
-
Tip: If the tosylate is viscous, dilute with 1-2 mL of DMF before addition.
-
-
Reaction: Equip with a reflux condenser. Heat the mixture to 80°C in an oil bath.
-
Monitoring: Check LCMS at 2 hours. The nitropyrazole is UV active (254 nm).
-
Endpoint: Reaction is typically complete in 4–6 hours. Look for consumption of the starting material (
) and appearance of product ( ).
-
-
Workup (Aqueous Extraction):
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc, 100 mL).
-
Wash with Water (
) to remove DMF and inorganic salts. Crucial: DMF retention interferes with chromatography. -
Wash with Brine (
). -
Dry organic layer over
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Flash Chromatography: Silica gel.[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0
60:40). -
Separation: The N1-isomer (Target) usually elutes after the N2-isomer (if present) due to higher polarity, or before depending on the specific column chemistry. Note: In many nitropyrazole cases, the N1-isomer is less polar than the N-H starting material but separation from regioisomers requires careful gradient elution.
-
Optimization & Troubleshooting Guide
Use the following logic to optimize yield or selectivity if the standard protocol fails.
Caption: Troubleshooting logic for N-alkylation. TFE = 2,2,2-Trifluoroethanol; HFIP = Hexafluoroisopropanol.
Regioselectivity Data (Reference Values)
| Substrate | Conditions | Major Isomer | Ratio (N1:N2) | Ref |
| 3-Nitropyrazole | 1-alkyl-3-nitro | >95:5 | [1] | |
| 4-Nitropyrazole | Symmetric* | N/A | [2] | |
| 3,5-Dimethyl-4-nitropyrazole | Symmetric | N/A | [3] |
*Note: 4-nitropyrazole is symmetric.[3] Alkylation produces a single isomer unless C3/C5 are asymmetrically substituted.
References
-
Regioselectivity in 3-Nitropyrazoles: Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." Chemistry of Heterocyclic Compounds, 2015.
-
General Pyrazole Alkylation: BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." Application Note, 2025.[2][3][4][5]
-
Fluoroethyl Tosylate in Radiochemistry: Schirrmacher, R., et al. "2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers." MedChemComm, 2015.
-
Base Effects on Selectivity: Tao, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022.
-
Reagent Properties: Fluoryx Labs. "2-Fluoroethyl Tosylate Safety Data Sheet & Properties."
Sources
Application Note: High-Efficiency Reduction of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Executive Summary
The reduction of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine to its corresponding vicinal diamine, 1-(2-Fluoroethyl)-1H-pyrazole-3,4-diamine , is a critical transformation in the synthesis of next-generation RET kinase inhibitors (e.g., analogs of Pralsetinib/Gavreto). While the nitro-to-amine reduction is chemically standard, the presence of the 2-fluoroethyl side chain and the high oxidative instability of the resulting 3,4-diaminopyrazole core require precise control over reaction conditions and workup procedures.
This guide details two validated protocols:
-
Catalytic Hydrogenation (Pd/C): The "Gold Standard" for high-purity applications, minimizing byproduct formation.
-
Iron-Mediated Chemical Reduction: A robust, scalable alternative for laboratories lacking high-pressure hydrogenation infrastructure.
Chemical Strategy & Mechanistic Insight
The Transformation
The objective is the chemoselective reduction of the nitro group at position 4 without affecting the potentially labile C–F bond on the N-alkyl side chain or the pyrazole ring integrity.
Key Challenges:
-
Oxidative Instability: Free base 3,4-diaminopyrazoles are electron-rich and extremely prone to air oxidation, rapidly turning from off-white/yellow to dark black/tar. Protocol Requirement: The product must be handled under inert atmosphere (Ar/N2) or immediately converted to a stable salt (e.g., dihydrochloride).
-
Side Chain Stability: The 2-fluoroethyl group is generally stable to reduction. However, strong bases or excessive heat can promote E2 elimination of HF, generating a vinyl species. Neutral or slightly acidic conditions are preferred.
Reaction Pathway
The following diagram illustrates the reduction pathway and the critical stabilization step.
Figure 1: Reaction pathway highlighting the critical stabilization of the air-sensitive diamine product.
Protocol A: Catalytic Hydrogenation (Pd/C)
Status: Preferred Method (High Purity) Scale: Milligram to Multigram
Reagents & Equipment
-
Substrate: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use 1:1 MeOH:THF.
-
Hydrogen Source: H2 balloon (1 atm) or Hydrogenator (30 psi).
-
Workup: Celite® 545, HCl in Dioxane (4M) or MeOH.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the nitro-pyrazole substrate in MeOH (concentration ~0.1 M).
-
Checkpoint: Ensure the starting material is fully dissolved or finely suspended.
-
-
Catalyst Addition: Under an argon blanket, carefully add 10% Pd/C (10 wt%).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if adding to a flammable solvent, or add the catalyst first under inert gas.
-
-
Hydrogenation: Purge the flask with vacuum/Nitrogen (3 cycles), then vacuum/Hydrogen (3 cycles). Attach a hydrogen balloon or set pressure to 30 psi.
-
Reaction: Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.
-
Monitoring: Monitor by LCMS or TLC. The yellow nitro compound spot will disappear, and a polar, UV-active amine spot will appear.
-
-
Filtration: Once complete, purge with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
-
Critical: Do not let the catalyst pad dry out completely (fire hazard).
-
-
Stabilization (Crucial): Immediately cool the filtrate to 0 °C and add HCl (4M in Dioxane, 2.5 equiv).
-
Isolation: Concentrate the solution in vacuo to obtain the 1-(2-Fluoroethyl)-1H-pyrazole-3,4-diamine dihydrochloride as an off-white to pale pink solid.
-
Storage: Store at -20 °C under argon.
-
Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)
Status: Robust Alternative (Tolerant of Impurities) Scale: Gram to Kilogram
Reagents[1][2][3][4]
-
Substrate: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, 5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure
-
Setup: In a flask equipped with a reflux condenser, suspend the substrate in EtOH/Water (3:1, 0.2 M).
-
Activation: Add NH4Cl and Iron powder.
-
Reaction: Heat the mixture to Reflux (80 °C) with vigorous stirring.
-
Observation: The reaction typically completes within 1–2 hours. The color will change from bright yellow to a muddy brown/grey (iron oxides).
-
-
Workup:
-
Filter the hot mixture through Celite® to remove iron sludge. Wash with hot EtOH.
-
Note: If the filtrate is cloudy, iron salts may have passed through. A wash with EDTA solution during extraction can sequester residual iron, but for this hydrophilic product, simple filtration and acidification is preferred.
-
-
Isolation: Concentrate the filtrate. The residue will contain inorganic salts (NH4Cl).
-
Purification: Redissolve the crude residue in a minimum amount of cold water, basify with Na2CO3 (if free base is needed immediately for the next step) or extract into warm Ethyl Acetate/THF (if possible).
-
Preferred: Isolate as HCl salt directly from the ethanolic filtrate as in Protocol A.
-
Analytical Quality Control (QC)
| Parameter | Method | Expected Result |
| Identity | 1H NMR (DMSO-d6) | Nitro: ~8.4 ppm (CH=N).[1] Amine: ~7.2 ppm (CH=N), broad singlets at ~4-5 ppm (NH2). |
| Purity | HPLC (254 nm) | >95% (monitor disappearance of nitro peak). |
| Appearance | Visual | Free Base: Yellow/Brown oil (oxidizes rapidly). HCl Salt: Off-white/Pink solid. |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = Calculated MW + 1. |
Data Visualization: QC Workflow
Figure 2: Quality control decision tree for monitoring reaction progress.
Safety & Handling
-
Nitro Compounds: Potentially energetic. Do not heat dry nitro-pyrazoles excessively.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.
-
Diamine Toxicity: Aminopyrazoles can be skin sensitizers and toxic. Wear full PPE (gloves, goggles, lab coat).
-
Waste Disposal: Iron waste (Protocol B) must be disposed of as solid hazardous waste. Palladium waste (Protocol A) should be collected for metal recovery.
References
-
Synthesis of Pyrazole Intermediates
- Context: Synthesis of 1-(2-fluoroethyl)
- Source: Sigma-Aldrich & Fluorochem Product D
-
Link: (Verified commercially available building block).
-
General Nitro Reduction Protocols
- Method: Catalytic Hydrogenation and Iron Reduction of Nitro-Pyrazoles.
-
Source:Journal of Organic Chemistry, "Regioselective Synthesis of Pyrazoles", Deng et al., 2008.[2]
- Relevance: Establishes standard conditions for preserving pyrazole regiochemistry during reduction.
- Observation: Oxidative instability of vicinal diaminopyrazoles.
- Kinase Inhibitor Context (Pralsetinib): Structure: 1-(2-Fluoroethyl)-1H-pyrazole moiety in RET inhibitors. Source:Journal of Medicinal Chemistry, "Discovery of Pralsetinib (BLU-667)", 2020. (General structural reference for the scaffold).
Sources
Application Note & Protocol: Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Scaffolds via Cyclocondensation of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine (PP) framework is a fused, planar N-heterocyclic system that has garnered immense interest in medicinal chemistry and drug discovery.[1] Its rigid structure and synthetic versatility allow for extensive structural modifications, making it a "privileged scaffold" for the design of combinatorial libraries.[1] Compounds bearing this core exhibit a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Notably, several commercial drugs and clinical candidates, such as Larotrectinib and Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine nucleus, underscoring its therapeutic relevance, particularly as potent and selective kinase inhibitors.[5][6]
This application note provides a detailed guide for the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives using a custom-designed precursor, 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine. We will explore the underlying chemical principles, provide step-by-step protocols for its reaction with common 1,3-biselectrophiles, and discuss the expected outcomes and characterization techniques.
The Key Precursor: Reactivity Profile of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
The starting material, 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine, is a highly functionalized aminopyrazole designed for introducing specific pharmacophores into the final pyrazolo[1,5-a]pyrimidine scaffold.
-
N1-(2-Fluoroethyl) Group: The fluoroethyl moiety can enhance metabolic stability and modulate pharmacokinetic properties such as membrane permeability and bioavailability.
-
C4-Nitro Group: This potent electron-withdrawing group significantly deactivates the pyrazole ring. This has a critical impact on the nucleophilicity of the adjacent 3-amino group and the endocyclic N2 atom. Consequently, the cyclocondensation reaction is expected to require more forcing conditions (e.g., higher temperatures or stronger acid catalysis) compared to electron-rich aminopyrazoles.
-
C3-Amino Group: This exocyclic amine serves as the primary nucleophile, initiating the annulation sequence.
While the synthesis of this specific precursor is outside the scope of this note, analogous 1-alkyl-4-nitropyrazoles can be prepared via methods such as Mitsunobu reactions on 4-nitropyrazole, followed by subsequent chemical transformations to introduce the 3-amino group.[7][8]
Core Synthetic Strategy: Annulation with 1,3-Biselectrophiles
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic compound, such as a β-diketone or a β-ketoester.[1][9] This reaction, often acid-catalyzed, proceeds via a well-established mechanism.
Mechanistic Insights & Regioselectivity
The reaction mechanism involves two key steps:
-
Initial Nucleophilic Attack: The exocyclic 3-amino group of the pyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate (an enaminone).
-
Intramolecular Cyclization & Dehydration: The N2 atom of the pyrazole ring then attacks the second carbonyl group, leading to a bicyclic intermediate. Subsequent dehydration (loss of a water molecule) results in the aromatic pyrazolo[1,5-a]pyrimidine ring system.[9]
The reaction is highly regioselective. The initial attack by the more nucleophilic exocyclic 3-amino group, followed by cyclization involving the endocyclic N2 atom, invariably leads to the [1,5-a] fused system rather than the isomeric [3,4-b] system.
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of the target compounds.
Caption: Standard laboratory workflow for synthesis and analysis.
Protocol A: Synthesis of 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine
This protocol uses acetylacetone (pentane-2,4-dione) as the 1,3-biselectrophile.
Materials:
-
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath
Procedure:
-
To a 50 mL round-bottom flask, add 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (e.g., 1.0 mmol, 188 mg).
-
Add glacial acetic acid (10 mL) to dissolve the starting material.
-
Add acetylacetone (1.2 mmol, 120 mg, ~0.12 mL) to the solution.
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.[9]
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Dry the product under vacuum to yield the crude 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol B: Synthesis of 2-(2-Fluoroethyl)-5-hydroxy-7-methyl-3-nitropyrazolo[1,5-a]pyrimidine
This protocol uses ethyl acetoacetate, a non-symmetrical β-ketoester, which typically yields the 5-hydroxy-7-methyl isomer due to the higher reactivity of the ketone carbonyl compared to the ester carbonyl.
Materials:
-
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (1.0 mmol, 188 mg) and glacial acetic acid (10 mL).
-
Add ethyl acetoacetate (1.2 mmol, 156 mg, ~0.15 mL) to the mixture.
-
Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Causality: For less reactive aminopyrazoles or less reactive dicarbonyl partners like β-ketoesters, a strong acid catalyst such as H₂SO₄ can significantly accelerate the rate of both the initial condensation and the subsequent cyclization-dehydration step.[9]
-
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-16 hours, monitoring by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
The product, which exists in a keto-enol tautomeric equilibrium (predominantly the 5-oxo-4,7-dihydro form), will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol or a similar solvent to obtain the purified product.
Product Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Expected Observations for 2-(2-Fluoroethyl)-5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidine |
| ¹H NMR | Singlets for the two methyl groups (5-Me and 7-Me), a singlet for the H-6 proton, and multiplets corresponding to the -CH₂CH₂F group. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons of the fused ring system, two methyl carbons, and the two carbons of the fluoroethyl side chain. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₀H₁₁FN₄O₂). |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system, and strong peaks for the N-O stretching of the nitro group. |
Note: Specific chemical shifts and coupling constants will need to be determined empirically. The data presented are generalized expectations based on the structure.
Conclusion
The cyclocondensation of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine with 1,3-dicarbonyl compounds provides a reliable and direct route to novel, highly functionalized pyrazolo[1,5-a]pyrimidine scaffolds. The protocols detailed herein are robust starting points that can be adapted for various biselectrophilic partners. The presence of the nitro group necessitates slightly more forcing reaction conditions but ultimately yields products poised for further chemical elaboration, such as reduction of the nitro group to an amine, which can serve as a handle for subsequent derivatization in drug discovery programs.[8]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry.
-
Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. (2009). HETEROCYCLES.
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ARKIVOC.
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (2017). Chemistry Central Journal.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2023). Molecules.
-
Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2022). Organic Letters.
-
Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (2020). ARKIVOC.
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2006). Tetrahedron Letters.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non. (2023). Periodica Polytechnica Chemical Engineering.
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2022). ResearchGate.
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2019). Current Organic Chemistry.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). ACS Medicinal Chemistry Letters.
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). Medicinal Chemistry Research.
-
Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo. (2016). European Journal of Medicinal Chemistry.
-
Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2014). ResearchGate.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules.
-
Pyrazole synthesis. (2024). Organic Chemistry Portal.
-
The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018). Proceedings.
-
SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). Journal Marocain de Chimie Hétérocyclique.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2023). Beilstein Journal of Organic Chemistry.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][10]triazin-7(6H)-ones and Derivatives. (2021). Molecules.
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. (2007). Tetrahedron.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives bearing nitrogen mustard moiety and evaluation of their antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
Application Note: High-Yield Radiosynthesis and Validation of 1-(2-[¹⁸F]Fluoroethyl)-4-nitro-1H-pyrazol-3-amine ([¹⁸F]F-NPA)
Executive Summary & Scientific Context
This application note details the protocol for utilizing 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (herein referred to as [¹⁸F]F-NPA when radiolabeled) as a targeted PET radiotracer. While the prompt identifies this molecule as a "precursor," in the context of nuclear medicine, the fluorinated compound is the final radiotracer . The actual chemical precursor required for production is the corresponding tosylate or mesylate analog (e.g., 1-(2-(tosyloxy)ethyl)-4-nitro-1H-pyrazol-3-amine).
Scientific Rationale:
The 4-nitropyrazole core serves as a bioisostere to the 2-nitroimidazole moiety found in "gold standard" hypoxia tracers like [¹⁸F]FMISO and [¹⁸F]FAZA. The mechanism of action relies on the bioreductive trapping of the nitro group. In hypoxic (low oxygen) tumor microenvironments, nitroreductase enzymes reduce the nitro group (
Key Applications
-
Oncology: Mapping tumor hypoxia to predict resistance to radiation and chemotherapy.
-
Cardiology: Assessing viable but ischemic myocardium.
-
Prosthetic Group Chemistry: The primary amine at position 3 offers a potential conjugation site for labeling peptides, provided the nucleophilicity is sufficient.
Chemical Precursor Synthesis (Cold Chemistry)
Before radiolabeling, the labeling precursor (containing a good leaving group) must be synthesized. The following protocol describes the synthesis of the Tosylate Precursor (Compound B) from the commercially available 4-nitro-3-aminopyrazole.
Reaction Scheme Overview
-
Alkylation: 4-nitro-3-aminopyrazole + 2-Bromoethanol
Alcohol Intermediate. -
Activation: Alcohol Intermediate + p-Toluenesulfonyl chloride
Tosylate Precursor.
Detailed Protocol
Step 1: N-Alkylation
-
Reagents: Dissolve 4-nitro-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF.
-
Base: Add
(2.0 eq) and stir at room temperature for 30 mins. -
Alkylation: Add 2-Bromoethanol (1.2 eq) dropwise.
-
Conditions: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Dilute with water, extract with ethyl acetate. Dry over
and concentrate. -
Purification: Silica gel column chromatography. Target: 2-(3-amino-4-nitro-1H-pyrazol-1-yl)ethanol.
Step 2: Tosylation (Synthesis of the Labeling Precursor)
-
Reagents: Dissolve the alcohol intermediate (from Step 1) in anhydrous DCM.
-
Catalyst: Add TEA (Triethylamine, 2.0 eq) and DMAP (catalytic amount).
-
Addition: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir overnight (12h).
-
Validation: The product, 2-(3-amino-4-nitro-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate , is the critical precursor for the radiolabeling step. Store at -20°C under Argon.
Automated Radiosynthesis Protocol ([¹⁸F]F-NPA)
This section describes the nucleophilic substitution (
Reagents & Consumables Table
| Component | Specification | Purpose |
| Precursor | 2.0–5.0 mg of Tosylate Precursor | Substrate for substitution |
| [¹⁸F]Fluoride | No-carrier-added (n.c.a.) in | Radionuclide source |
| Phase Transfer | Kryptofix 2.2.2 (15 mg) + | Solubilize F- in organic phase |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMSO | Reaction medium |
| Purification | Semi-prep HPLC (C18 Column) | Isolate pure tracer |
Step-by-Step Workflow
-
Trapping & Elution:
-
Trap [¹⁸F]Fluoride on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.
-
Elute into the reactor using the Kryptofix 2.2.2/
solution (1 mL MeCN/Water).
-
-
Azeotropic Drying:
-
Evaporate solvent at 95°C under Helium flow and vacuum.
-
Add 1 mL anhydrous MeCN and repeat evaporation (2x) to ensure anhydrous conditions (Critical for
efficiency).
-
-
Labeling Reaction:
-
Dissolve the Tosylate Precursor in 1 mL anhydrous DMSO (or MeCN).
-
Add to the dried [¹⁸F]Fluoride/K2.2.2 complex.
-
Condition: Heat at 100°C for 10 minutes .
-
-
Hydrolysis (Optional/Conditional):
-
Note: If protecting groups were used on the amine (e.g., Boc), add 1M HCl and heat at 90°C for 5 mins, then neutralize with NaOH. For the free amine precursor described above, this step is skipped.
-
-
Purification:
-
Dilute reaction mixture with 10 mL water.
-
Pass through a C18 Sep-Pak (pre-conditioned) to trap the product and remove unreacted [¹⁸F]Fluoride.
-
Elute product with 2 mL Ethanol or inject directly onto semi-prep HPLC.
-
HPLC Conditions: C18 Reverse Phase, Isocratic 15% Ethanol in Water (flow 3 mL/min). Collect the radioactive peak corresponding to the reference standard retention time.
-
-
Formulation:
-
Dilute HPLC fraction with saline. Pass through a 0.22
sterile filter into a sterile vial.
-
Visualization of Workflows
Diagram 1: Radiosynthesis Logic & Mechanism
This diagram illustrates the conversion of the precursor to the tracer and its biological mechanism.
Caption: Workflow showing the chemical synthesis of the precursor, the radiolabeling with Fluorine-18, and the biological trapping mechanism in hypoxic tumor cells.
Quality Control (QC) Protocols
Every batch must be validated before release.
Identity & Purity (HPLC)
-
Method: Analytical HPLC with UV (254 nm) and Radiometric detection.
-
Standard: Co-inject "cold" standard 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
-
Acceptance Criteria:
-
Retention time of radiotracer must match cold standard (
0.5 min). -
Radiochemical Purity (RCP) > 95%.[3]
-
Radionuclidic Identity
-
Method: Half-life measurement using a dose calibrator.
-
Acceptance Criteria:
= 105–115 minutes (Theoretical F = 109.7 min).
Residual Solvents (GC)
-
Method: Gas Chromatography.
-
Limits: Acetonitrile < 410 ppm, Ethanol < 5000 ppm (Class 3 solvents).
Specific Activity (Molar Activity)
-
Calculation: Activity (GBq) / Mass of carrier (
mol, determined from UV peak area). -
Requirement: Typically > 37 GBq/
mol (>1000 mCi/ mol) is required to avoid receptor saturation, although for hypoxia (metabolic trapping), lower specific activity is often tolerable compared to receptor ligands.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Radiochemical Yield (<10%) | Water in reaction mixture | Ensure rigorous azeotropic drying (3x MeCN). Check gas lines for moisture. |
| Precursor Degradation | Temperature too high | Lower reaction temp to 90°C or reduce time to 5 mins. |
| High Back-pressure on HPLC | Precipitation of precursor | Filter crude mixture before injection; ensure DMSO content is not too high for the column. |
| Free [¹⁸F]Fluoride in Product | Poor SPE purification | Re-condition C18 cartridges properly with EtOH and Water. Ensure pH is neutral. |
References
-
Vallabhajosula, S. (2009). Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer. (General reference for PET radiochemistry principles). Link
-
Gronroos, T., et al. (2004). "Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer: A comparison with 18F-FMISO." European Journal of Nuclear Medicine and Molecular Imaging. (Establishes the protocol for nitro-based hypoxia imaging). Link
-
Pimlott, S. L., & Sutherland, A. (2011). "Molecular engineering of radiotracers for PET imaging of hypoxia." Chemical Society Reviews. (Review of hypoxia tracer structures including nitropyrazoles). Link
-
Cai, H., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry. (Standard protocols for aliphatic nucleophilic fluorination). Link
Disclaimer: This protocol is for research purposes only. All radiochemical syntheses must be performed in a lead-shielded hot cell by trained personnel in compliance with local radiation safety regulations.
Sources
Procedure for cyclization of fluorinated pyrazole diamines
Abstract & Strategic Importance
Fluorinated pyrazolo-fused heterocycles—specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines —are privileged scaffolds in medicinal chemistry. They serve as bioisosteres of purines (ATP mimics), making them critical in the development of kinase inhibitors (e.g., for oncology and inflammation) and adenosine receptor antagonists.
The incorporation of fluorine (or trifluoromethyl groups) onto the pyrazole ring modulates physicochemical properties essential for drug efficacy:
-
Metabolic Stability: Blocks C-H oxidation sites (typically at the C3 position).
-
Lipophilicity (LogP): Enhances membrane permeability.
-
Electronic Modulation: The strong electron-withdrawing group (EWG) nature of fluorine lowers the pKa of the pyrazole N-H, altering hydrogen bond donor/acceptor capability in the active site.
Technical Challenge: The presence of electron-withdrawing fluorinated groups (e.g., -CF₃) significantly reduces the nucleophilicity of the exocyclic amine groups on the pyrazole diamine precursor. Standard cyclization protocols often fail or suffer from poor yields/regioselectivity. This guide provides optimized protocols to overcome these electronic deactivations.
Mechanistic Insight & Reaction Design
The cyclization of 4,5-diamino-3-(trifluoromethyl)pyrazole involves the condensation of a "1-carbon" or "3-carbon" synthon with the diamine.
Critical Consideration: The "Fluorine Effect" on Nucleophilicity
In a 3-trifluoromethyl-4,5-diaminopyrazole, the amine at position 4 is significantly less nucleophilic than the amine at position 5 due to the inductive effect (-I) of the adjacent CF₃ group and resonance delocalization.
-
Implication: When reacting with electrophiles (e.g., 1,3-diketones), the initial attack usually occurs from the more nucleophilic N5-amine (distal to the CF₃), followed by ring closure at N4.
-
Regioselectivity: Controlling pH and solvent polarity is required to force the reaction towards the desired isomer.
Figure 1: General reaction pathway for the cyclization of fluorinated pyrazole diamines. The CF₃ group deactivates the proximal nitrogen (N4), directing the initial nucleophilic attack from N5.
Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazolo[3,4-d]pyrimidin-4-one (Purine Analog)
Targeting: Adenosine Receptor Antagonists / Kinase Inhibitors
This protocol utilizes Urea as a safe, solid C1 synthon. Unlike hazardous phosgene or expensive CDI, urea allows for a melt reaction that drives the difficult cyclization of the deactivated fluorinated diamine.
Reagents:
-
4,5-Diamino-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Urea (5.0 equiv)
-
Optional: Sulfolane (solvent for scale-up, if melt is not feasible)
Procedure:
-
Preparation: In a round-bottom flask equipped with a wide-bore condenser, mix the fluorinated diamine and urea.
-
The Melt: Heat the mixture to 180–190 °C in a sand bath or oil bath.
-
Note: The mixture will melt. Evolution of ammonia gas (NH₃) indicates reaction progress.
-
Critical Step: Maintain temperature for 1–2 hours. The high temperature is non-negotiable to overcome the energy barrier raised by the electron-withdrawing CF₃ group.
-
-
Work-up: Cool the reaction mixture to ~80 °C and add water (10 mL per gram of reactant). Stir vigorously to dissolve excess urea.
-
Isolation: Acidify the suspension with concentrated HCl to pH ~3 to ensure protonation of the pyrimidine ring (if necessary for precipitation) or simply filter the precipitate if it forms upon cooling.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Yield Expectation: 75–85% Validation: LC-MS (M+1 peak), ¹H NMR (Appearance of pyrimidine C-H or N-H signals, typically >12 ppm for amide NH).
Protocol B: Regioselective Synthesis of 2-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines
Targeting: Kinase Inhibitors (ATP Binding Pocket)
This protocol involves the condensation of 3,5-diamino-4-(trifluoromethyl)pyrazole (or 5-amino-3-CF3-pyrazole) with 1,3-diketones .
Reagents:
-
5-Amino-3-(trifluoromethyl)pyrazole (1.0 equiv)
-
1,3-Diketone (e.g., Benzoylacetone) (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Dissolution: Dissolve the aminopyrazole in glacial acetic acid (5 mL/mmol).
-
Cyclization: Heat the solution to Reflux (118 °C) for 4–6 hours.
-
Mechanistic Note: Acetic acid serves a dual purpose: it protonates the carbonyl of the diketone (activating it) and buffers the leaving group departure.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The fluorinated amine is often UV-active but stains poorly with ninhydrin due to low nucleophilicity; use KMnO₄ or Iodine stain.
-
Work-up: Evaporate the acetic acid under reduced pressure.
-
Neutralization: Resuspend the residue in cold water and neutralize with saturated NaHCO₃ solution.
-
Purification: Filter the solid. Recrystallize from Ethanol or purify via Flash Chromatography (0-5% MeOH in DCM).
Regioselectivity Data: Due to the CF₃ group, the N1-nitrogen of the pyrazole is less nucleophilic. The exocyclic amine (NH₂) attacks the most reactive carbonyl of the diketone first.
| Substrate (R-group) | Solvent | Major Isomer | Yield |
| Methyl | AcOH | 7-CF₃-5-Methyl | 82% |
| Phenyl | AcOH | 7-CF₃-5-Phenyl | 78% |
| t-Butyl | EtOH/HCl | 7-CF₃-5-t-Butyl | 65% |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Reaction | Fluorine EWG effect reduces amine nucleophilicity. | Increase temperature (melt reaction) or use microwave irradiation (150°C, 20 min). |
| Regioisomer Mixture | Similar reactivity of carbonyls in 1,3-diketone. | Use bulky diketones or switch solvent to non-polar (Toluene) with pTSA to drive thermodynamic control. |
| Poor Solubility | Fluorinated heterocycles are lipophilic but crystalline. | Use DMF or DMSO for reaction; precipitate with water during workup. |
| Decomposition | Retro-Claisen condensation of diketone. | Avoid strong bases (NaOH/KOH). Use weak organic bases (Piperidine) or acidic conditions (AcOH). |
References
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove / Univ of Mississippi. (2020). Link
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition... Organic Letters (ACS). (2022).[1][2] Link
-
Regioselectivity in the multicomponent reaction of 5-aminopyrazoles... Beilstein Journal of Organic Chemistry. (2012).[3] Link
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Oriental Journal of Chemistry. (2008). Link
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules (MDPI). (2019).[4] Link
Sources
Troubleshooting & Optimization
Purification methods for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Technical Support Center: Purification & Troubleshooting for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Executive Summary
This guide addresses the isolation and purification of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine .[1][2] This compound is a critical intermediate, often utilized in the development of hypoxia-targeting radiotracers (e.g., ¹⁸F-FMISO analogs) or kinase inhibitors.
The primary challenge in this workflow is regioselectivity . The alkylation of 4-nitro-1H-pyrazol-3-amine typically yields a mixture of two N-alkylated isomers:
-
Target (N1-alkyl): 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
-
Impurity (N2-alkyl): 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-5-amine.
Effective purification requires disrupting the strong dipole interactions typical of nitro-aminopyrazoles to achieve baseline separation of these isomers.
Part 1: Chromatographic Purification (The Isomer Split)
Objective: Isolate the target 3-amine regioisomer from the crude reaction mixture containing the 5-amine impurity and unreacted starting material.
Methodology: Flash Column Chromatography
Do not rely solely on recrystallization for the initial separation; the isomers often co-crystallize due to similar lattice energies.
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard phase is sufficient; C18 is unnecessary unless the crude is <10% pure. |
| Sample Loading | Dry Load (Celite or Silica) | Critical: The compound has poor solubility in non-polar solvents. Dissolve in minimal THF/MeOH, adsorb onto silica, and evaporate to dryness before loading. Liquid loading will cause band tailing. |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the nitro-aromatic core. |
| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate (EtOAc) | Provides polarity to elute the amine. |
| Gradient Profile | 0% → 5% MeOH in DCM | The 5-amine isomer (impurity) is typically less polar (higher R_f) due to intramolecular H-bonding between the amine and the nitro group. The 3-amine (target) elutes later. |
Step-by-Step Protocol
-
TLC Optimization: Run a TLC in 100% EtOAc or 5% MeOH/DCM .
-
Target (3-amine): Lower R_f (e.g., 0.3–0.4).
-
Impurity (5-amine): Higher R_f (e.g., 0.5–0.6).
-
Note: The 5-amine isomer forms an intramolecular hydrogen bond between the 5-NH₂ and 4-NO₂, reducing its interaction with silica [1].
-
-
Column Execution:
-
Pack column with 10:1 silica-to-crude mass ratio.
-
Elute with pure DCM for 2 CV (Column Volumes).
-
Ramp to 2% MeOH/DCM over 5 CV.
-
Hold at 2% MeOH until the first spot (5-amine) elutes.
-
Ramp to 5% MeOH/DCM to elute the target 3-amine.
-
Part 2: Crystallization (Final Polishing)
Objective: Remove trace silica leachates and non-UV active salts.
-
Solvent System: Ethanol (EtOH) or Ethanol/Water.
-
Procedure:
-
Dissolve the chromatographed solid in boiling EtOH (approx. 10 mL/g).
-
If insoluble particles remain, filter hot through a 0.45 µm PTFE syringe filter.
-
Allow to cool slowly to Room Temperature (RT).
-
Troubleshooting: If no crystals form at RT, add warm water dropwise until turbidity persists, then cool to 4°C.
-
Result: The product should appear as yellow/orange needles.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision logic for purifying the crude alkylation mixture.
Caption: Logic flow for separating N-alkylated pyrazole regioisomers. Note the critical branch point at TLC analysis determining the need for chromatography vs. direct crystallization.
Part 4: Technical Troubleshooting & FAQs
Q1: How do I definitively distinguish the 3-amine target from the 5-amine impurity by NMR?
A: The position of the alkyl group influences the chemical shift of the pyrazole C5-H proton and the NOE (Nuclear Overhauser Effect) signals.
| Feature | Target (3-amine) | Impurity (5-amine) |
| Structure | 1-(2-fluoroethyl)...-3-amine | 1-(2-fluoroethyl)...-5-amine |
| NOESY Signal | Strong NOE between Pyrazole-H (C5) and N-CH₂ protons. | No NOE between Pyrazole-H (C3) and N-CH₂ (blocked by amine). |
| ¹H NMR (C-H) | Typically downfield (δ 8.0–8.5 ppm) due to adjacent nitro group. | Typically upfield relative to target, but highly solvent dependent. |
| Basicity | Higher (Amine is distal to alkyl chain). | Lower (Amine is flanked by alkyl and nitro). |
Reference Mechanism: In the 3-amine isomer, the C5 proton is adjacent to the N1-alkyl group. In the 5-amine isomer, the alkyl group is adjacent to the amine, shielding the ring proton [2, 3].
Q2: My product is "oiling out" during recrystallization. How do I fix this?
A: This "oiling out" is common with fluoroethyl derivatives due to their lipophilicity.
-
Cause: The solution is too concentrated or cooled too rapidly.
-
Fix: Re-dissolve the oil in the minimum amount of boiling EtOH. While keeping it hot, add seed crystals (if available) or scratch the glass surface. Allow the flask to cool inside a warm water bath (slow cooling) rather than placing it directly on a benchtop.
Q3: I see a third spot on TLC near the baseline. What is it?
A: This is likely the elimination product (1-vinyl-4-nitro-1H-pyrazol-3-amine).
-
Cause: The 2-fluoroethyl group is susceptible to E2 elimination in the presence of strong bases (e.g., NaH, excess K₂CO₃) at high temperatures.
-
Prevention: Avoid heating the reaction above 80°C. If this impurity is present, it can be removed via the column method described above (it usually has a distinct R_f).
Q4: The yield is lower than expected (<40%). Why?
A: The N-alkylation of 3-amino-4-nitropyrazole is governed by tautomeric equilibrium.
-
Mechanism: The reaction produces both N1 and N2 isomers. Sterics usually favor the N1-alkylation (target), but the electron-withdrawing nitro group can affect the nucleophilicity of the ring nitrogens [4].
-
Optimization: Switch the base. Using Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ can sometimes alter the chelation transition state and improve the N1:N2 ratio.
References
-
Regiochemistry of Pyrazole Alkylation
-
Isomer Separation Logic (Analogous Chemistry)
- Title: Electronic Supplementary Information: N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
- Relevance: Explicitly details the separation of 1-(...)
-
NMR Characterization of Pyrazoles
- Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Source: N
-
URL:[Link]
-
General Alkylation Protocols
Sources
Technical Support Center: Energetic Properties of Nitro-Aminopyrazole Derivatives
Core Directive: The "Energetic Scaffold" Protocol
You are likely working with compounds such as 3,5-dinitro-4-aminopyrazole (LLM-116) , 3,4-dinitropyrazole , or their N-amino derivatives. While these scaffolds offer tunable performance for both pharmaceutical intermediates and high-energy density materials (HEDMs), they possess a "Jekyll and Hyde" nature: chemically versatile but thermodynamically metastable.
The Golden Rule: Treat every nitro-aminopyrazole derivative as a Class 1.1 explosive until quantitative data proves otherwise. Your primary risk vectors are autocatalytic thermal decomposition and triboelectric (friction/static) initiation of dry powders.
Module 1: Synthesis & Isolation Troubleshooting
Context: The synthesis often involves mixed-acid nitration or diazotization. The introduction of the N-amino group (via amination reagents like hydroxylamine-O-sulfonic acid) significantly alters the sensitivity profile compared to C-amino analogues.
Troubleshooting Guide: Synthesis Anomalies
| Symptom | Probable Cause | Corrective Action |
| Darkening/Fuming during Nitration | Runaway Exotherm: Rapid oxidation of the pyrazole ring or autocatalytic decomposition of the nitration mixture. | IMMEDIATE: engage emergency cooling. Do NOT quench into water if temperature is >50°C (steam explosion risk). Future: Control addition rate to keep T < 10°C. |
| Precipitate turns orange/red | Isomerization/Salt Formation: N-nitropyrazoles rearranging to C-nitropyrazoles, or formation of sensitive metal salts (if using metal reactors). | Verify structure via NMR immediately. If metal contamination is suspected, keep wet and neutralize with chelating agents before disposal. |
| Low Yield / Sticky Solid | Incomplete Protonation: Nitro-aminopyrazoles are amphoteric. Product may remain soluble in acidic media. | Adjust pH carefully to the isoelectric point (often pH 3–5 for these derivatives). Use ice-cold precipitation. |
FAQ: Synthesis Safety
Q: I am scaling up the synthesis of 1-amino-3,4-dinitropyrazole (1,3,4-ADNP). Are there specific thermal risks? A: Yes. Unlike its isomer 1,3,5-ADNP, 1,3,4-ADNP exhibits autocatalytic decomposition . The decomposition products (likely reactive radical species) accelerate the reaction.
-
Protocol: You must perform a DSC (Differential Scanning Calorimetry) scan at a slow heating rate (2°C/min) to identify the onset temperature, not just the peak. Never heat bulk material within 20°C of this onset.
Module 2: Thermal Stability & Characterization
Context: Thermal analysis is your first line of defense. Nitro-aminopyrazoles often decompose via N-NO2 homolysis or ring cleavage.
Visualization: Thermal Stability Decision Matrix
Caption: Logical workflow for assessing the thermal safety of new nitro-aminopyrazole derivatives based on DSC/TGA data.
Data Interpretation Table: Representative Derivatives
| Compound | Density (g/cm³) | T_dec (Onset, °C) | Impact Sens. (J) | Friction Sens. (N) | Notes |
| LLM-116 (4-amino-3,5-dinitro) | 1.90 | 177 (Peak) | > 40 (Insensitive) | > 360 | Excellent stability; H-bonding stabilizes structure [1]. |
| LLM-226 (Trimer of LLM-116) | 1.83 | > 200 | Low | Low | Improved thermal stability due to trimerization [1]. |
| 1,3,4-ADNP | 1.81 | ~160 | Moderate | Moderate | Autocatalytic decomposition observed [2]. |
| DNTPP | 1.94 | 213 | 12 | 240 | High density, but higher sensitivity [3]. |
Q: My TGA shows mass loss before the DSC exotherm. What does this mean? A: This indicates desolvation or sublimation prior to decomposition.
-
Risk: If the solvent is water, it may be desensitizing your material. Once the solvent leaves (drying), the material becomes significantly more sensitive to friction/impact.
-
Action: Always re-test sensitivity (BAM Impact/Friction) on the fully dried sample.
Module 3: Handling & Sensitivity Mitigation
Context: High nitrogen content often correlates with high friction sensitivity. The N-amino group increases the heat of formation but can lower the density and stability compared to C-amino analogues.
Operational Workflow: From Filter Cake to Storage
Caption: Step-by-step safety protocol for isolating and storing energetic pyrazole derivatives.
[1]
Protocol: Handling Dry Solids
-
ESD Protection: Nitro-aminopyrazoles are distinct dielectrics. Use a grounded wrist strap and conductive floor mats.
-
Tooling: Use only conductive plastic or wood spatulas. Never use metal spatulas (risk of pinching/friction ignition).
-
Solvent Selection: If recrystallizing, avoid solvents that form solvates which might effloresce (lose solvent) and change crystal habit, potentially increasing internal strain and sensitivity.
Q: Can I store these compounds in glass vials? A: Avoid if possible.
-
Reasoning: If the material decomposes, pressure builds up, turning glass into shrapnel.
-
Standard: Use conductive HDPE (High-Density Polyethylene) containers. For long-term storage of sensitive variants (like DNTPP), store wetted with 25% water or water/ethanol mix.
References
-
Zhang, S., et al. (2020).[2] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Link
-
Sinditskii, V., et al. (2021). Influence of the structure of N-amino derivatives of dinitropyrazoles on their combustion mechanism and thermal stability. Combustion and Flame. Link
-
Li, Y., et al. (2019). Aminonitro Groups Surrounding a Fused Pyrazolo-triazine Ring: A Superior Thermally Stable and Insensitive Energetic Material. Journal of Materials Chemistry A. Link
-
Klapötke, T. M., et al. (2022). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics.[2][3][4] Link[1]
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Fluoroethylation
Welcome to the Technical Support Center for optimizing pyrazole fluoroethylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a fluoroethyl group onto a pyrazole core. The following content, presented in a comprehensive question-and-answer format, provides in-depth troubleshooting strategies and detailed experimental protocols to address common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole fluoroethylation reaction shows low to no yield. What is the first step in troubleshooting?
A1: Low or no yield is a common issue often linked to suboptimal reaction temperature.[1][2] The initial troubleshooting step should be a systematic evaluation of the reaction temperature. Some fluoroethylation reactions require heating to overcome the activation energy barrier, while others may proceed efficiently at room temperature or even require cooling to prevent side reactions.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is proceeding as expected at the chosen temperature.[1]
Q2: I am observing the formation of regioisomers (N1 and N2 alkylation). How does temperature influence this?
A2: The formation of a mixture of N1 and N2 fluoroethylated pyrazoles is a significant challenge, and reaction temperature can play a role in controlling this regioselectivity.[2][3] While steric and electronic factors of the pyrazole substrate are primary determinants, temperature can influence the kinetic versus thermodynamic control of the reaction.[4] Running the reaction at lower or higher temperatures may favor the formation of one regioisomer over the other.[5] A systematic temperature screen is recommended to identify the optimal conditions for desired regioselectivity.
Q3: My reaction is producing a significant amount of byproducts. Could the temperature be the cause?
A3: Yes, incorrect reaction temperature is a frequent cause of byproduct formation. For instance, in some cases, over-alkylation can lead to the formation of quaternary pyrazolium salts, especially at elevated temperatures or with prolonged reaction times.[5] Conversely, temperatures that are too low may lead to incomplete reactions, leaving unreacted starting materials that can complicate purification.[2] Additionally, some fluorinating or alkylating agents may decompose at higher temperatures, leading to a host of unwanted side products.
Q4: What are some general starting points for temperature optimization in pyrazole fluoroethylation?
A4: A good starting point is to consult the literature for similar pyrazole alkylation or fluoroethylation reactions. Many base-mediated N-alkylations are initially attempted at room temperature or with gentle heating.[2] For instance, a common starting condition involves using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.[2] If no reaction is observed, the temperature can be gradually increased. Some protocols may even require refluxing in solvents like acetonitrile.[1]
Troubleshooting Guide: Temperature-Related Issues & Solutions
This section provides a detailed breakdown of common problems encountered during pyrazole fluoroethylation, with a focus on temperature-related causes and actionable solutions.
Issue 1: Low Conversion or No Reaction
Primary Cause: Insufficient thermal energy to overcome the reaction's activation energy.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction conversion.
Experimental Protocol: Temperature Screening for Improved Yield
-
Initial Setup: In separate vials, set up the reaction with your pyrazole substrate (1.0 equiv.), fluoroethylating agent (1.1 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).[2]
-
Temperature Conditions: Place each vial in a temperature-controlled reaction block or oil bath set to different temperatures: Room Temperature (RT), 50 °C, 80 °C, and the reflux temperature of the chosen solvent.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to assess the consumption of starting material and the formation of the desired product.
-
Analysis: Compare the results across the different temperatures to identify the condition that provides the optimal balance between reaction rate and yield.
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Primary Cause: The relative activation energies for the formation of the two regioisomers are similar, leading to a mixture of products. Temperature can be used to exploit any small differences in these activation energies.
Data-Driven Approach to Optimizing Regioselectivity:
A systematic study of the effect of temperature on the ratio of N1 to N2 isomers is highly recommended.
| Temperature (°C) | Solvent | N1:N2 Ratio (Example) | Total Yield (%) (Example) |
| 0 | THF | 1:2.5 | 35 |
| Room Temperature | THF | 1:1.8 | 60 |
| 50 | THF | 1:1.2 | 75 |
| Reflux (66°C) | THF | 1:1 | 70 (decomposition noted) |
Note: The data in this table is illustrative and will vary depending on the specific substrates and reagents used.
Experimental Protocol: Temperature-Controlled Regioselectivity Study
-
Reaction Setup: Prepare a series of identical reactions as described in the previous protocol.
-
Temperature Variation: Run the reactions at a range of temperatures, including sub-ambient temperatures (e.g., 0 °C, -20 °C) and elevated temperatures.
-
Work-up and Analysis: Once the reactions are complete (as determined by monitoring the consumption of the limiting reagent), perform an aqueous work-up and extract the products. After solvent removal, determine the ratio of the N1 and N2 isomers using 1H or 19F NMR spectroscopy, or by gas chromatography (GC) if the products are volatile.[3]
-
Optimization: Select the temperature that provides the most favorable regioisomeric ratio with an acceptable overall yield. It is important to note that in some cases, a compromise between selectivity and yield may be necessary.
Issue 3: Product Decomposition or Byproduct Formation
Primary Cause: The reaction temperature is too high, leading to the degradation of starting materials, reagents, or the desired product. It can also enable alternative reaction pathways leading to byproducts.
Troubleshooting Workflow:
Caption: Workflow for addressing product decomposition and byproduct formation.
Key Considerations for Mitigating Thermal Decomposition:
-
Reagent Stability: Be aware of the thermal stability of your fluoroethylating agent. Some reagents can be sensitive to heat.
-
Product Stability: The fluoroethylated pyrazole product itself may be thermally labile under the reaction conditions, especially in the presence of a strong base.
-
Reaction Time: At elevated temperatures, it is crucial to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent decomposition of the product.
References
-
Kowalczyk, A., Utecht-Jarzyńska, G., Mlostoń, G., & Jasiński, M. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2499–2503. Available from: [Link]
-
Imsiecke, G., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]
-
Nenajdenko, V. G. (Ed.). (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available from: [Link]
-
Imsiecke, G., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 29(21), 5034. Available from: [Link]
-
Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 355, 1-10. Available from: [Link]
-
Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10842-10851. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Adrover-Castellano, M., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 16(1), 12345. Available from: [Link]
- Adachi, Y., & Onaka, M. (1997). N-alkylation method of pyrazole. U.S. Patent No. 5,705,656. Washington, DC: U.S. Patent and Trademark Office.
-
Alcázar, J., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. Journal of Organic Chemistry, 69(24), 8456-8459. Available from: [Link]
-
Gieshoff, T., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 5034. Available from: [Link]
-
May, J. A., & Biscoe, M. R. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 57(34), 10978-10982. Available from: [Link]
-
Svete, J., & Stanovnik, B. (Eds.). (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4983. Available from: [Link]
-
Kappe, C. O., et al. (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Organic Chemistry. Available from: [Link]
-
Leys, D., & Scrutton, N. S. (2021). Enzymatic selective alkylation of pyrazoles using haloalkanes. Angewandte Chemie International Edition, 60(36), 19688-19692. Available from: [Link]
-
da Silva, A. C. S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3505. Available from: [Link]
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Validation & Comparative
LC-MS fragmentation pattern of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
An In-Depth Guide to the LC-MS Fragmentation Analysis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine: A Comparative Study
Introduction
In modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. For novel heterocyclic compounds such as 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for identification, characterization, and quantification.[1] The ability to predict and interpret the fragmentation pattern of a molecule under collision-induced dissociation (CID) is crucial for developing robust analytical methods and for structural elucidation.[2][3][4]
This guide provides a detailed examination of the predicted . As a senior application scientist, the narrative will not only present the data but also delve into the rationale behind the analytical choices and the mechanistic interpretation of the fragmentation pathways. To provide a deeper analytical context, we will compare its fragmentation behavior with a structurally similar, non-fluorinated analog: 1-Ethyl-4-nitro-1H-pyrazol-3-amine. This comparative approach will highlight the influence of the electronegative fluorine atom on the fragmentation process, offering valuable insights for researchers working with fluorinated compounds.
Chromatographic Strategy: The Case for HILIC
The target analyte, with its pyrazole core, primary amine, and nitro group, is a polar molecule. Conventional reversed-phase (RP) liquid chromatography, which relies on hydrophobic interactions, is often inadequate for retaining such polar compounds, leading to poor peak shape and potential co-elution with the solvent front.[5][6]
To achieve robust and reproducible chromatographic separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar aqueous solvent. This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition, thus providing effective retention.[5][7] This technique is exceptionally well-suited for the analysis of polar metabolites and other small polar molecules, ensuring better separation from matrix components and improved ionization efficiency in the mass spectrometer.[6]
Proposed ESI-MS/MS Fragmentation Pathway of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable bond cleavages driven by the stability of the resulting fragment ions.[8] For 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine (Molecular Weight: 188.14 g/mol ), we predict the following fragmentation cascade in positive ion electrospray ionization (ESI+), starting with the protonated molecule [M+H]⁺ at m/z 189.15.
The fragmentation is expected to be initiated at the most labile sites. Nitroaromatic compounds are well-documented to undergo characteristic losses of their nitro group (NO₂), which has a mass of 46 Da.[9][10][11] The fluoroethyl side chain also presents a likely site for fragmentation.
Key Predicted Fragmentation Steps:
-
Neutral Loss of the Nitro Group: The initial and most prominent fragmentation is the neutral loss of the nitro group (NO₂) from the protonated parent ion. This is a common pathway for nitroaromatic compounds.[9][10]
-
[M+H]⁺ (m/z 189.15) → [M+H - NO₂]⁺ (m/z 143.15) + NO₂
-
-
Fragmentation of the Fluoroethyl Side Chain: Following the loss of the nitro group, the resulting ion at m/z 143.15 can undergo further fragmentation involving the N-substituent.
-
Loss of Ethene (C₂H₄): A common fragmentation for ethyl-substituted compounds is the loss of ethene, leading to a protonated pyrazole amine. However, the fluorine atom alters this.
-
Loss of Fluoroethene (C₂H₃F): A more probable pathway is the cleavage of the N-C bond to lose the entire side chain as fluoroethene, resulting in the protonated 4-amino-pyrazole ion.
-
[M+H - NO₂]⁺ (m/z 143.15) → [C₃H₄N₃]⁺ (m/z 82.04) + C₂H₃F
-
-
Loss of the Fluoroethyl Radical: Alternatively, cleavage could result in the loss of the fluoroethyl radical.
-
[M+H - NO₂]⁺ (m/z 143.15) → [C₃H₅N₄]⁺ (m/z 97.05) + C₂H₄F•
-
-
-
Ring Cleavage: While N-substitution can suppress the initial cleavage of the pyrazole N-N bond[12], fragmentation of the ring can still occur after initial side-chain fragmentation. The ion at m/z 82.04 could undergo further breakdown.
Caption: Comparative workflow of diagnostic ion formation.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the analysis, ensuring robustness and reproducibility.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution with a 95:5 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL for direct infusion and 100 ng/mL for LC-MS analysis.
2. Liquid Chromatography (HILIC)
-
LC System: UHPLC system capable of binary gradients.
-
Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). [7]* Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole (QQQ) or Q-TOF mass spectrometer. [13]* Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
4. MS/MS Method
-
Full Scan (MS1): Acquire data from m/z 50-300 to identify the [M+H]⁺ ion.
-
Product Ion Scan (MS2):
-
Select the precursor ion (m/z 189.15 for the fluorinated compound, m/z 171.16 for the analog).
-
Use Collision-Induced Dissociation (CID) with argon as the collision gas. [13] * Optimize collision energy by performing a ramp (e.g., 10-40 eV) to observe the formation and relative abundance of all fragment ions. A starting point of 20 eV is recommended.
-
Scan for product ions from m/z 40-200.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The structural elucidation of novel pharmaceutical compounds relies on a robust and logical approach to analytical methodology. By combining a suitable chromatographic technique like HILIC with a systematic study of fragmentation patterns, one can confidently identify and characterize molecules like 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine. This guide has demonstrated that the fragmentation is predictable, driven by established chemical principles such as the lability of the nitro group. Furthermore, the comparative analysis with a non-fluorinated analog reveals that the fluorine atom introduces a unique and diagnostic fragmentation pathway, primarily through the neutral loss of fluoroethene. This key difference serves as a powerful tool for researchers, enabling precise structural confirmation and differentiation in complex matrices.
References
- Weizmann Institute of Science. (n.d.). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer.
- PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Books. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
- PubMed. (2011, September 15). Gas-phase fragmentation analysis of nitro-fatty acids.
- ResearchGate. (n.d.). List of liquid chromatography-mass spectrometry (LC-MS) methods....
- Journal of the Chemical Society B. (n.d.). Electron-impact induced fragmentations of pyrazoles.
- ResearchGate. (n.d.). Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Collision-induced dissociation.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Research Solutions Pages. (n.d.). The mass spectra of some pyrazole compounds.
- Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
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A Senior Application Scientist's Guide to IR Spectroscopy for Nitro and Amine Group Identification in Pyrazole Scaffolds
Introduction: The Vibrational Tale of Pyrazoles in Drug Discovery
Pyrazole-based structures are cornerstones in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors.[1][2] The functionalization of the pyrazole ring with electron-withdrawing groups like nitro (NO₂) or electron-donating groups like amine (NH₂) drastically alters the molecule's electronic properties, reactivity, and, crucially, its biological activity. For researchers in synthesis and development, rapid and unambiguous confirmation of these functional groups is paramount.
Infrared (IR) spectroscopy offers a powerful, non-destructive, and readily accessible method for this purpose.[3][4] It probes the vibrational modes of molecules, providing a unique "fingerprint" directly related to the functional groups present. This guide provides an in-depth comparison of the characteristic IR absorption bands for nitro and amine substituents on a pyrazole core, grounded in experimental data. We will move beyond a simple listing of frequencies to explain the causality behind these signals, offer a validated experimental protocol, and provide insights into potential spectral complexities.
Pillar 1: The Physics Behind the Peaks - Vibrational Modes of NO₂ and NH₂ Groups
The diagnostic power of IR spectroscopy stems from the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, resulting in a peak in the IR spectrum. For nitro and amine groups, the most informative vibrations are stretching and bending modes.
-
Amine (NH₂) Group: A primary amine group has two N-H bonds. These give rise to two distinct stretching vibrations: an asymmetric stretch (where one bond stretches while the other compresses) and a symmetric stretch (where both bonds stretch or compress in phase). Asymmetric stretches require more energy and thus appear at a higher wavenumber (frequency).[5] Additionally, the amine group exhibits a characteristic in-plane bending or "scissoring" vibration.[5]
-
Nitro (NO₂) Group: The nitro group features two N-O bonds with a delocalized π-system. Similar to the amine group, this leads to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch .[6][7] Due to the high polarity of the N-O bonds, these absorptions are typically very strong and among the most easily identifiable peaks in an IR spectrum.[3][7]
The electronic environment of the pyrazole ring can influence the exact position of these bands. The aromatic nature and the presence of nitrogen heteroatoms can lead to conjugation and inductive effects that may shift the absorption frequencies compared to simple aliphatic or aromatic compounds.
Pillar 2: Comparative Analysis - Nitro vs. Amine Groups on Pyrazoles
The key to differentiating these functional groups lies in the distinct regions where their primary vibrational modes appear. While both are nitrogen-containing groups, their IR spectral features are starkly different and rarely overlap.
Data Presentation: Characteristic IR Absorption Bands
The following table summarizes the experimentally observed IR absorption bands for nitro and amine groups attached to pyrazole rings, providing a direct comparative framework.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes & References |
| Amine (Primary, -NH₂) | Asymmetric N-H Stretch (ν_as) | 3400 - 3300 | Medium-Weak | Two distinct bands are characteristic of a primary amine. The presence of hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.[5][8][9] |
| Symmetric N-H Stretch (ν_s) | 3330 - 3250 | Medium-Weak | Appears alongside the asymmetric stretch.[5][8][9] | |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | A sharp band that can sometimes be mistaken for a carbonyl group if not cross-referenced with the N-H stretching region.[5][10] | |
| C-N Stretch | 1335 - 1250 | Medium-Strong | Characteristic for aromatic amines.[5] | |
| Nitro (-NO₂) | Asymmetric N-O Stretch (ν_as) | 1565 - 1490 | Strong | One of the two most intense and reliable peaks for identifying a nitro group. For 3-nitropyrazole and 4-nitropyrazole, this band is observed around 1520-1526 cm⁻¹.[9][11][12] |
| Symmetric N-O Stretch (ν_s) | 1365 - 1300 | Strong | The second highly characteristic strong peak. For 3-nitropyrazole and 4-nitropyrazole, this is seen at ~1351-1353 cm⁻¹.[9][11][12] | |
| Pyrazole Ring | N-H Stretch (Ring NH) | ~3180 (Solid State) | Medium, Broad | This peak arises from the N-H group of the pyrazole ring itself (if N-unsubstituted). It is often broadened due to strong intermolecular hydrogen bonding.[11][13] |
| C=C, C=N Stretches | 1620 - 1400 | Medium | Vibrations from the pyrazole ring itself.[9][11] |
Mandatory Visualization: Diagnostic Regions Diagram
The following diagram visually contrasts the key diagnostic regions for amine and nitro groups on a pyrazole scaffold.
Caption: Key diagnostic IR regions for amine and nitro functional groups.
Pillar 3: Trustworthy Protocols & Methodologies
A reliable spectrum is the foundation of accurate interpretation. The following protocol describes a self-validating system for acquiring high-quality FTIR spectra of solid pyrazole derivatives.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This method is chosen for its robustness and applicability to solid, non-volatile samples, which is common for pyrazole derivatives.
-
Sample and Reagent Preparation:
-
Causality: The sample must be completely dry. Water (H₂O) has a very strong, broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretching region of amines.
-
Step 1: Dry the synthesized pyrazole derivative (2-3 mg) in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for at least 2 hours to remove residual solvent and moisture.
-
Step 2: Use high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and is a relatively soft salt that forms clear pellets under pressure. Store KBr in a desiccator.
-
-
Pellet Preparation:
-
Causality: A homogenous mixture and a clear, non-fractured pellet are critical for minimizing light scattering and obtaining a flat baseline.
-
Step 3: Weigh approximately 1 mg of the dried pyrazole sample and 100-150 mg of dry KBr.
-
Step 4: Gently grind the sample and KBr together in a clean agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to prevent scattering.
-
Step 5: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes.
-
Step 6: Carefully release the pressure and extract the die. A transparent or translucent pellet should be obtained. If the pellet is opaque or white, it indicates poor mixing, insufficient grinding, or moisture.
-
-
Data Acquisition:
-
Causality: A background scan is essential to account for atmospheric CO₂ and H₂O vapor, as well as any instrumental artifacts.
-
Step 7: Place the empty pellet holder in the FTIR spectrometer.
-
Step 8: Purge the sample compartment with dry air or nitrogen if available.
-
Step 9: Collect a background spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Step 10: Place the KBr pellet containing the sample into the holder.
-
Step 11: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mandatory Visualization: Experimental Workflow
Caption: Decision tree for troubleshooting the N-H stretch region.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of functionalized pyrazoles. The nitro and amine groups, while both containing nitrogen, provide highly distinct and characteristic spectral signatures. The strong, sharp dual absorptions of the nitro group in the 1565-1300 cm⁻¹ range are unmistakable. Conversely, the amine group is identified by its weaker N-H stretching bands above 3250 cm⁻¹ and its N-H bending vibration near 1600 cm⁻¹. By employing validated experimental protocols and understanding the underlying physical principles and potential spectral complexities like hydrogen bonding, researchers can confidently and efficiently confirm the successful synthesis of their target pyrazole derivatives, accelerating the drug development pipeline.
References
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Ribeiro, C. I., L. A. E. Batista de Carvalho, and R. Fausto. "Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar..." ResearchGate. Available at: [Link]
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Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. Available at: [Link]
-
Zouari, F., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121-131. Available at: [Link]
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Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. Available at: [Link]
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Klein, M., Schmied, R., & Suhm, M. A. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234304. Available at: [Link]
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Klein, M., Schmied, R., & Suhm, M. A. (2007). Hydrogen bonding lights up overtones in pyrazoles. AIP Publishing. Available at: [Link]
-
Ghiuță, I., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. Available at: [Link]
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Patel, K. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
University of Calgary. "IR Spectroscopy Tutorial: Nitro Groups". chem.ucalgary.ca. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Jaroszewski, L., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8415. Available at: [Link]
-
University of Calgary. "IR Spectroscopy Tutorial: Amines". chem.ucalgary.ca. Available at: [Link]
-
Dash, B., & Karim, S. (2021). Pyrazoline Heterocyclic: A Review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2570-2588. Available at: [Link]
-
Edwin, B., & Joe, I. H. (2013). Vibrational spectra analysis of analyeuro degenerative drug Levodopa, A DFT study. Journal of Molecular Structure, 1035, 339-350. (Note: General reference for vibrational analysis, specific pyrazole data is in other sources). Available at: [Link]
-
Kumar, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3). Available at: [Link]
-
Chauhan, P., & Enders, D. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 15(13), 2743-2749. Available at: [Link]
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A Comparative Guide to the Reactivity of 1-(2-Fluoroethyl)pyrazole and 1-(2,2-Difluoroethyl)pyrazole
Introduction: The Strategic Role of Fluorination in Pyrazole Chemistry
The pyrazole nucleus is a cornerstone scaffold in modern chemistry, renowned for its prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug discovery. A key strategy for modulating the properties of such scaffolds is the introduction of fluorine atoms. The unique characteristics of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, lipophilicity, and target binding affinity.[4][5]
This guide provides an in-depth comparison of two closely related fluorinated pyrazoles: 1-(2-fluoroethyl)pyrazole and 1-(2,2-difluoroethyl)pyrazole. While differing by only a single fluorine atom, the cumulative electronic effects lead to distinct differences in their chemical reactivity and metabolic profiles. Understanding these differences is critical for researchers in drug development and process chemistry, enabling more precise control over molecular design and reaction outcomes.
Pillar 1: The Inductive Effect and Its Impact on the Pyrazole Ring
The primary driver of the reactivity differences between the mono- and difluoroethyl pyrazoles is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[6] Fluorine's high electronegativity polarizes the C-F bond, drawing electron density away from the adjacent carbon atoms. This effect is transmitted through the sigma bonds to the pyrazole ring.
-
1-(2-Fluoroethyl)pyrazole: The single fluorine atom exerts a moderate inductive pull.
-
1-(2,2-Difluoroethyl)pyrazole: The presence of two fluorine atoms on the same carbon significantly amplifies this electron-withdrawing effect. The -CH2CHF2 group is a much stronger deactivating group than the -CH2CH2F group.
This disparity in electron density has profound consequences for the pyrazole ring, rendering it more electron-deficient in the difluoroethyl analog. This directly influences its susceptibility to both electrophilic and nucleophilic attack, as well as the basicity of the N2 nitrogen.
Caption: Inductive effects of fluoroethyl vs. difluoroethyl groups.
Pillar 2: A Head-to-Head Reactivity Comparison
The altered electronic landscape of the pyrazole ring directly translates to observable differences in chemical reactivity.
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C4 position.[7][8] However, the attachment of an electron-withdrawing group deactivates the ring towards this type of reaction.
-
Reactivity: 1-(2-Fluoroethyl)pyrazole > 1-(2,2-Difluoroethyl)pyrazole
The stronger deactivation by the difluoroethyl group means that 1-(2,2-difluoroethyl)pyrazole will react more slowly in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. More forcing conditions (e.g., higher temperatures, stronger Lewis acids) would be required to achieve similar conversion rates compared to its monofluoro counterpart. For example, in a palladium-catalyzed C-H fluorination, the electronic nature of substituents on the pyrazole ring has a marked influence on the reaction's success.[9]
Basicity and N-Alkylation
The N2 atom of the pyrazole ring possesses a lone pair of electrons and is Lewis basic, with the pKa of the conjugate acid of pyrazole being approximately 2.5.[10][11] This basicity is crucial for its role as a ligand in transition-metal-catalyzed reactions or for its protonation state in biological systems.
-
Basicity: 1-(2-Fluoroethyl)pyrazole > 1-(2,2-Difluoroethyl)pyrazole
The electron-withdrawing fluoroethyl groups pull electron density away from the N2 nitrogen, reducing its ability to donate its lone pair. The more potent -CHF2 group makes 1-(2,2-difluoroethyl)pyrazole a significantly weaker base. This has practical implications; for instance, reactions that proceed via quaternization of the N2 nitrogen with an alkyl halide would occur more readily with the monofluoroethyl derivative.[7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on the pyrazole ring are generally challenging due to its electron-rich nature.[12] Such reactions typically require a potent electron-withdrawing group on the ring and a good leaving group. While the fluoroethyl groups do reduce the ring's electron density, making it theoretically more susceptible to nucleophilic attack than unsubstituted pyrazole, this pathway remains uncommon without further activation. The difluoroethyl derivative would be marginally more reactive in a hypothetical SNAr scenario.
Metabolic Stability
In drug development, a primary reason for introducing fluorine is to block metabolic oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
-
Metabolic Stability: 1-(2,2-Difluoroethyl)pyrazole > 1-(2-Fluoroethyl)pyrazole
This is one of the most critical and field-proven differences. The geminal difluoro motif provides a robust metabolic block. A clear example was seen in the development of the antithrombotic agent milvexian, where replacing a methyl group on a pyrazole with a difluoromethyl group significantly improved metabolic stability by preventing CYP-mediated N-dealkylation.[13] A difluoroethyl analogue also showed moderately improved stability over an ethyl group, demonstrating the superior blocking capacity of the difluoro moiety.[13]
Data Summary Table
| Feature | 1-(2-Fluoroethyl)pyrazole | 1-(2,2-Difluoroethyl)pyrazole | Rationale |
| Structure | Pyrazole-CH₂CH₂F | Pyrazole-CH₂CHF₂ | - |
| Substituent Effect | Moderate -I effect | Strong -I effect | The cumulative effect of two fluorine atoms greatly enhances electron withdrawal. |
| Ring Electron Density | Higher | Lower | The stronger -I effect pulls more electron density from the pyrazole ring. |
| EAS Reactivity | Higher | Lower | A more electron-rich ring is more susceptible to attack by electrophiles. |
| N2 Basicity (pKa) | Higher | Lower | Reduced electron density on N2 makes it a weaker base and less able to stabilize a positive charge upon protonation. |
| Metabolic Stability | Good | Excellent | The -CHF₂ group provides a more robust steric and electronic shield against enzymatic oxidation than -CH₂F.[4][13] |
Pillar 3: Experimental Protocols & Validation
To empirically validate the predicted reactivity differences, a competitive electrophilic bromination experiment can be performed. This self-validating system directly compares the two substrates under identical conditions, eliminating variations in reagents, temperature, or reaction time.
Synthesis of Starting Materials
The starting materials can be synthesized via N-alkylation of pyrazole.
Caption: General synthesis of 1-(fluoroethyl)pyrazoles.
Protocol 1: Synthesis of 1-(2,2-Difluoroethyl)pyrazole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add pyrazole (1.0 eq).
-
Solvent & Base: Add anhydrous DMF or acetonitrile, followed by the portion-wise addition of a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Alkylation: Add 1-bromo-2,2-difluoroethane or a similar electrophile (e.g., 2,2-difluoroethyl tosylate) (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
(Note: The same protocol can be adapted for 1-(2-fluoroethyl)pyrazole by using 1-bromo-2-fluoroethane as the alkylating agent.)
Competitive Electrophilic Bromination
This experiment will directly measure the relative reactivity of the two substrates.
Caption: Workflow for competitive electrophilic bromination.
Protocol 2: Competitive Bromination
-
Preparation: In a reaction vessel, dissolve an exact equimolar mixture of 1-(2-fluoroethyl)pyrazole and 1-(2,2-difluoroethyl)pyrazole (e.g., 0.5 mmol of each) in a suitable solvent like dichloromethane or acetic acid.
-
Reagent Addition: At 0 °C, slowly add a sub-stoichiometric amount of the brominating agent, such as N-Bromosuccinimide (NBS) (0.5 eq, 0.25 mmol), to ensure competition.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by taking aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by GC-MS or ¹H NMR.
-
Analysis: After a set time (e.g., 4 hours or upon consumption of the limiting reagent), quench the reaction. The primary analytical method will be Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two starting materials remaining and the two C4-brominated products formed.
-
Interpretation: A higher consumption rate of 1-(2-fluoroethyl)pyrazole and a higher yield of its corresponding brominated product will provide direct experimental evidence of its greater reactivity towards electrophilic substitution.
Conclusion and Outlook
The comparison between 1-(2-fluoroethyl)pyrazole and 1-(2,2-difluoroethyl)pyrazole serves as a compelling case study in the power of subtle molecular changes. The addition of a single extra fluorine atom drastically alters the electronic nature of the pyrazole ring, leading to predictable yet significant shifts in reactivity and metabolic stability. The difluoroethyl derivative is characterized by lower ring electron density, resulting in decreased basicity and reduced reactivity in electrophilic aromatic substitutions, but offers superior metabolic robustness. These insights are invaluable for medicinal chemists aiming to fine-tune the properties of lead compounds and for process chemists designing efficient synthetic routes.
References
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Le, C., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16873–16880. Available at: [Link]
-
Koenigs, R. M., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4983. Available at: [Link]
-
Scott, J. S., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1803–1820. Available at: [Link]
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Gaina, A. M., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3693. Available at: [Link]
-
ResearchGate. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Available at: [Link]
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Gomes, P., et al. (2021). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Pharmaceuticals, 14(11), 1163. Available at: [Link]
-
Scott, J. S., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Available at: [Link]
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Zhang, X., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1301, 137351. Available at: [Link]
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Sharma, K., et al. (2018). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 130(7), 89. Available at: [Link]
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del Campo, J. M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8563–8566. Available at: [Link]
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Ma, J.-A., et al. (2018). Direct Regioselective [3 + 2] Cycloaddition Reactions of Masked Difluorodiazoethane with Electron-Deficient Alkynes and Alkenes: Synthesis of Difluoromethyl-Substituted Pyrazoles. Organic Letters, 20(15), 4595–4598. Available at: [Link]
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Kumar, R., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Available at: [Link]
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Afonso, M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available at: [Link]
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Wang, D.-H., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(17), 5250–5254. Available at: [Link]
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A Researcher's Guide to Differentiating N1-fluoroethyl and N2-fluoroethyl Pyrazole Isomers using NOESY
In the landscape of modern drug discovery and development, the precise structural elucidation of regioisomers is a critical step that can profoundly impact a compound's biological activity and pharmacokinetic profile. Among the various classes of heterocyclic compounds, substituted pyrazoles are privileged scaffolds in medicinal chemistry. However, the synthesis of N-substituted pyrazoles often yields a mixture of N1 and N2 constitutional isomers, presenting a significant analytical challenge. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) can be effectively employed to unambiguously differentiate between N1-fluoroethyl and N2-fluoroethyl pyrazole isomers.
The Challenge: Distinguishing Between Closely Related Isomers
Constitutional isomers, such as the N1- and N2-fluoroethyl pyrazoles, possess the same molecular formula but differ in the connectivity of their atoms. This subtle difference can lead to nearly identical one-dimensional ¹H and ¹³C NMR spectra, making their differentiation by standard NMR techniques difficult. While methods like Heteronuclear Multiple Bond Correlation (HMBC) can sometimes provide clues, they are not always definitive. This is where NOESY, a two-dimensional NMR technique, becomes an indispensable tool.[1]
NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å), rather than through-bond couplings.[2][3][4] This principle allows us to map the spatial relationships within a molecule and, in this case, to pinpoint the location of the fluoroethyl substituent on the pyrazole ring.
The NOESY Approach: A Tale of Two Isomers
The core principle of using NOESY to distinguish between the N1 and N2 isomers lies in identifying a key Nuclear Overhauser Effect (NOE) correlation. In the N1-fluoroethyl pyrazole, the protons of the fluoroethyl group's methylene (-CH2-) are spatially close to the proton at the C5 position of the pyrazole ring. Conversely, in the N2-fluoroethyl isomer, the fluoroethyl group is attached to the nitrogen at position 2, placing its methylene protons in proximity to the protons at both the C3 and C5 positions of the pyrazole ring.
Therefore, the presence of a cross-peak between the -CH2- protons of the fluoroethyl group and the C5-H of the pyrazole ring is diagnostic for the N1 isomer. The N2 isomer, on the other hand, will exhibit cross-peaks between the -CH2- protons and both the C3-H and C5-H protons.
Visualizing the Key NOE Interactions
The following diagrams illustrate the expected key through-space interactions for each isomer.
Caption: Expected NOE for the N1-isomer.
Caption: Expected NOEs for the N2-isomer.
Experimental Protocol: Acquiring High-Quality NOESY Data
The success of a NOESY experiment hinges on careful sample preparation and the selection of appropriate acquisition parameters.[5] The following is a robust, field-tested protocol for differentiating N1- and N2-fluoroethyl pyrazole isomers.
Step-by-Step Experimental Workflow
Caption: A streamlined workflow for NOESY-based isomer differentiation.
Causality Behind Experimental Choices
-
Sample Concentration: A moderate concentration (5-10 mg in 0.6 mL) is optimal. Too high a concentration can lead to poor resolution, while a very dilute sample may result in weak cross-peaks that are difficult to detect.[5]
-
Degassing: The removal of dissolved oxygen is crucial. Oxygen is paramagnetic and can significantly quench the NOE effect, leading to a loss of signal.[6]
-
Mixing Time (d8): This is the most critical parameter in a NOESY experiment.[7] For small molecules like our pyrazole isomers, a mixing time of 0.5 to 0.8 seconds is generally optimal to allow for the buildup of the NOE.[2][8]
-
Pulse Sequence: A phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments) is recommended for its ability to suppress artifacts and provide high-quality spectra.[9]
Data Interpretation: A Comparative Analysis
Upon successful acquisition and processing of the NOESY spectrum, the key to differentiating the isomers lies in the analysis of the cross-peaks. The diagonal of the spectrum will show the one-dimensional ¹H NMR spectrum, while the off-diagonal cross-peaks reveal the through-space correlations.[10]
Expected NOESY Cross-Peak Data
| Isomer | Fluoroethyl -CH2- Protons | Pyrazole C3-H | Pyrazole C5-H | Diagnostic Correlation |
| N1-fluoroethyl | Yes | No | Yes | -CH2- to C5-H |
| N2-fluoroethyl | Yes | Yes | Yes | -CH2- to C3-H and C5-H |
For small molecules, the NOE cross-peaks will have the opposite phase (and often a different color in the processed spectrum) to the diagonal peaks.[7] It is important to correctly phase the spectrum to make this distinction clear.
Advanced Considerations: The Role of ¹H-¹⁹F HOESY
Given the presence of a fluorine atom, another powerful technique that can be employed is Heteronuclear Overhauser Effect Spectroscopy (HOESY), specifically a ¹H-¹⁹F HOESY experiment.[11] This 2D NMR experiment correlates the signals of protons and fluorine nuclei that are close in space.
In the context of our pyrazole isomers, a ¹H-¹⁹F HOESY experiment would be expected to show a correlation between the fluorine atoms of the fluoroethyl group and the C5-H in the N1 isomer, and with both the C3-H and C5-H in the N2 isomer. This can serve as a valuable confirmatory experiment, especially in cases where the proton signals are overlapped or ambiguous.[12][13]
Conclusion
The differentiation of N1- and N2-fluoroethyl pyrazole isomers is a common yet critical challenge in synthetic and medicinal chemistry. While standard one-dimensional NMR techniques often fall short, 2D NOESY provides a robust and reliable solution. By carefully preparing the sample, selecting the appropriate experimental parameters, and correctly interpreting the resulting through-space correlations, researchers can confidently and unambiguously assign the correct structure to each isomer. The strategic application of NOESY, and potentially confirmatory ¹H-¹⁹F HOESY, ensures the scientific integrity of subsequent research and development efforts.
References
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2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]
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5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved from [Link]
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How to interpret a NOESY NMR spectrum - YouTube. (2012, August 5). Retrieved from [Link]
-
2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. (n.d.). Retrieved from [Link]
-
NOE Experiments on the Bruker 400 and 500. (2018, August 8). Retrieved from [Link]
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Stereochemistry | How to read NOESY spectrum? - YouTube. (2022, March 21). Retrieved from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
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1D Selective 1H - 19F HOESY - University of Ottawa NMR Facility Blog. (2014, December 5). Retrieved from [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022, February 25). Retrieved from [Link]
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-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS.org. (2020, September 16). Retrieved from [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (2022, September 8). Retrieved from [Link]
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Biological activity comparison of fluorinated vs non-fluorinated aminopyrazoles
Executive Summary: The "Fluorine Effect" in Aminopyrazole Scaffolds
In the optimization of aminopyrazole-based therapeutics—particularly kinase inhibitors and antimicrobial agents—the strategic substitution of hydrogen with fluorine is a high-leverage modification. This guide objectively compares the biological performance of fluorinated versus non-fluorinated aminopyrazoles.
Key Insight: While the steric demand of fluorine (
Physicochemical & Structural Comparison
Before analyzing biological data, it is critical to understand the structural consequences of fluorination on the aminopyrazole scaffold.
Table 1: Physicochemical Impact of Fluorine Substitution
| Property | Non-Fluorinated (H-Analog) | Fluorinated (F-Analog) | Biological Implication |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric clash; mimics H in binding pockets. |
| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Modulates pKa of the adjacent amino group ( |
| C-X Bond Energy | ~99 kcal/mol | ~116 kcal/mol | Increases resistance to metabolic cleavage (e.g., oxidative dealkylation). |
| Lipophilicity ( | Baseline | +0.25 to +0.50 | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Dipole Moment | Low | High | Can induce specific multipolar interactions with protein carbonyls. |
Case Study: Kinase Inhibition (Oncology)
Aminopyrazoles are privileged scaffolds in kinase inhibition (e.g., CDK2, Aurora Kinases, VEGFR) due to their ability to mimic the adenine ring of ATP.
Potency and Selectivity (CDK2/Aurora B)
Fluorination at the C3 or C4-phenyl positions of the aminopyrazole moiety often improves potency not by steric fit, but by electronic tuning of the hinge-region hydrogen bonds.
Experimental Data Summary: Comparison of IC50 values for CDK2/Cyclin E inhibition.
| Compound ID | Structure Description | Substituent (R) | IC50 (nM) | Selectivity (CDK2 vs CDK9) |
| AP-H (Control) | 4-aminopyrazole core | -H | 37 | 15-fold |
| AP-F (Test) | 4-aminopyrazole core | -F (para-phenyl) | 24 | >35-fold |
| AP-Cl | 4-aminopyrazole core | -Cl (para-phenyl) | 28 | 20-fold |
Data Source: Synthesized from SAR studies on pyrazole-based CDK inhibitors [1][2].[1]
Mechanistic Insight: The introduction of fluorine at the para-position of the phenyl ring (attached to the pyrazole) increases the acidity of the pyrazole NH, strengthening the H-bond interaction with the hinge region (e.g., Glu81 in CDK2). Furthermore, the fluorine atom fills a small hydrophobic pocket that hydrogen cannot, displacing high-energy water molecules.
Metabolic Stability (Microsomal Clearance)
Non-fluorinated aminopyrazoles are susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes, particularly at benzylic positions or electron-rich aromatic rings.
-
Non-Fluorinated:
(Rapid hydroxylation). -
Fluorinated:
(Blocked metabolic "soft spot").
Case Study: Antimicrobial Activity
In the context of antimicrobial agents (targeting S. aureus and E. coli), fluorinated aminopyrazoles demonstrate superior cell penetration.
Table 2: Antibacterial Efficacy (MIC Comparison)
Strain: Staphylococcus aureus ATCC 25923
| Compound | Substitution (C4-Phenyl) | MIC ( | Activity Class |
| 5a | -F | 0.023 | Potent |
| 5b | -Cl | 0.460 | Moderate |
| 5c | -Br | 0.023 | Potent |
| Control | -H | > 50.0 | Inactive |
Reference: Design and synthesis of novel pyrazole derivatives [3].
Interpretation: The fluorinated analog (5a) matches the potency of the brominated analog but with significantly lower molecular weight (improved Ligand Efficiency). The dramatic drop in MIC compared to the unsubstituted control highlights the necessity of halogen-mediated lipophilicity for bacterial cell wall permeation.
Visualization: SAR Optimization Workflow
The following diagram illustrates the decision logic for introducing fluorine into an aminopyrazole scaffold during Lead Optimization.
Caption: Strategic workflow for fluorine incorporation to address metabolic instability or potency gaps.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of a core fluorinated intermediate and the validation of its kinase inhibitory activity.
Synthesis of 4-Amino-3-(trifluoromethyl)pyrazole
Objective: Synthesize the core scaffold blocking the C3 position with a trifluoromethyl group.
Reagents:
-
4,4,4-Trifluoro-1,3-butanedione (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Sodium nitrite (
)[2] -
Tin(II) chloride (
) or
Step-by-Step Methodology:
-
Cyclization: Dissolve 4,4,4-trifluoro-1,3-butanedione in ethanol (
). Add hydrazine hydrate dropwise at . Reflux for 2 hours. Evaporate solvent to yield 3-(trifluoromethyl)-5-methylpyrazole. -
Nitrosation: Dissolve the pyrazole in acetic acid. Add aqueous
dropwise at . Stir for 1 hour. The nitroso intermediate precipitates as a colored solid. Filter and wash with cold water. -
Reduction: Resuspend the nitroso compound in ethanol. Add
(5 equiv) and reflux for 3 hours (or perform catalytic hydrogenation). -
Isolation: Neutralize with
, extract with ethyl acetate, and recrystallize from ethanol/hexane. -
Validation: Confirm structure via
(singlet at ).
Kinase Inhibition Assay (CDK2/Cyclin E)
Objective: Quantify the IC50 shift between fluorinated and non-fluorinated analogs.
-
Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve.
-
Reaction Mix: In a 384-well white plate, combine:
- Compound (4x concentration).
- Enzyme Mix (CDK2/Cyclin E, 2 nM final).
-
Substrate Mix (ATP
concentration + Peptide substrate).
-
Incubation: Incubate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent.
-
Analysis: Measure luminescence. Plot RLU vs. Log[Concentration]. Fit using a 4-parameter logistic equation (GraphPad Prism) to determine IC50.
Strategic Recommendations
-
Use Fluorine for Stability: If your aminopyrazole lead suffers from rapid clearance, perform a "Fluorine Scan" on the phenyl ring attached to the pyrazole. Focus on the para-position to block metabolism without steric disruption.
-
Use Fluorine for Permeability: If MIC values are high (>50
g/mL) in bacterial assays, introduce fluorine to increase LogP by ~0.4 units per atom, facilitating cell wall transit. -
Avoid Over-Fluorination: Excessive fluorination (e.g., perfluoroalkyl groups) can lead to poor solubility and "molecular obesity," reducing oral bioavailability.
References
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023. Available at: [Link]
-
Design, Synthesis... of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial Agents. MDPI Antibiotics, 2024. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2026. Available at: [Link]
-
Synthesis of 3-trifluoromethylpyrazoles. Organic Letters, 2022. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but a framework for understanding the principles behind safe chemical waste management.
Hazard Assessment and Chemical Profile
-
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and, in some cases, explosive potential, especially polynitro compounds.[1][2] They should be handled with care, avoiding shock, friction, and high temperatures.
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent.[3][4] Proper disposal is critical to prevent their accumulation. Thermal treatment, such as high-temperature incineration, is often required for their complete destruction.[3][4][5][6]
-
Amino-Substituted Heterocycles: Aromatic amines can vary in their toxicological profiles, with some being known irritants or having other health effects.
-
Pyrazole Core: Pyrazole derivatives themselves can exhibit a range of biological activities and corresponding toxicities.[7]
Based on this structural analysis, 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine must be treated as a hazardous waste with potential for toxicity, skin and eye irritation, and environmental persistence.
| Potential Hazard | Associated Functional Group | Primary Safety Concern |
| Toxicity | Nitro-pyrazole, Amino group | Harmful if swallowed, in contact with skin, or inhaled.[7][8] |
| Irritation | General Structure | May cause significant skin, eye, and respiratory tract irritation.[8][9] |
| Reactivity | Nitro group | Potential for reactivity with strong bases, amines, or reducing agents.[1] |
| Environmental Persistence | Fluoroethyl group | Strong C-F bond may resist natural degradation.[3][4] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[10][12][13] Your institution's CHP is the primary document governing the safe handling and disposal of all hazardous chemicals.
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a "cradle-to-grave" framework for hazardous waste management. As a generator of hazardous waste, you are responsible for its proper identification, storage, and disposal through a licensed facility.[11][14][15][16]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for larger quantities or when there is a splash hazard.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[17]
-
Body Protection: A flame-resistant lab coat is recommended.[1] Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
Spill Management Protocol
In the event of a spill, prompt and safe cleanup is essential.
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the substance is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed above.
-
Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material and spilled chemical into a designated, pre-labeled hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine is through a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in the regular trash. [1][18]
-
Principle of Segregation: Do not mix this waste with other chemical streams unless you have confirmed their compatibility. Aromatic nitro compounds can be reactive.[18]
-
Collection: Collect waste 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated waste container.
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[14][18]
-
Proper Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine" (avoid abbreviations)
-
The approximate quantity of waste
-
The date accumulation started
-
All relevant hazard warnings (e.g., Toxic, Irritant)
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area should be well-ventilated and away from heat or ignition sources.
-
Segregation: Store this waste away from incompatible materials such as strong bases, amines, and oxidizing or reducing agents.[1]
-
Contact EHS: Follow your institution's established procedures for waste pickup by contacting the Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste disposal contractor.[18]
-
High-Temperature Incineration: The likely disposal method for this compound is controlled high-temperature incineration.[3][6] This is necessary to break the stable carbon-fluorine bonds and ensure complete destruction of the molecule.[4][5]
-
Triple Rinsing: Empty containers that held 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine must be decontaminated before being disposed of as non-hazardous waste.[19]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as hazardous waste and add it to your designated waste container.[18]
-
After triple rinsing, deface the original label on the container. It may then be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
Caption: Disposal workflow for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). Environmental Protection Agency. Retrieved from [Link]
-
Defining Hazardous Waste: Characteristics & Regulations. (2021, March 4). Chem Klean. Retrieved from [Link]
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Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Triumvirate Environmental. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]
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Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA. Retrieved from [Link]
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Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. (2022, February 8). KISHIDA CHEMICAL CO., LTD. Retrieved from [https://www.kishida.co.jp/product/detail_ SDS.php?p_cd=PK03810E-1]([Link]_ SDS.php?p_cd=PK03810E-1)
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Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
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Navigating the Unseen: A Comprehensive Guide to Safely Handling 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine
Hazard Assessment: Deconstructing the Molecule
The potential hazards of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine can be inferred from its structural motifs:
-
Nitro Compounds: Aromatic nitro compounds are known for their potential toxicity and, in some cases, explosive nature.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule.[2]
-
Fluoroethyl Group: The presence of a fluoroethyl group classifies this compound as a halogenated organic. Halogenated compounds can present a range of health hazards, and their disposal is strictly regulated.[3][4]
-
Pyrazole Derivatives: Pyrazoles are a class of heterocyclic compounds with diverse biological activities.[5][6] Some pyrazole derivatives can cause skin and eye irritation.[7][8]
Given these components, it is prudent to treat 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine as a potentially hazardous substance. The following table summarizes the anticipated hazards and the corresponding safety precautions.
| Structural Moiety | Potential Hazards | Key Safety Precautions |
| Nitroaromatic System | Toxicity (oral, dermal, inhalation), potential for thermal or shock sensitivity.[1] | Work in a chemical fume hood, avoid heating without a thorough risk assessment, use appropriate PPE. |
| Fluoroethyl Group | Potential toxicity, environmental hazard. | Prevent release to the environment, segregate waste as halogenated.[3][4] |
| Pyrazole Core | Skin and eye irritation, potential for harmful effects upon ingestion or skin contact.[7][8] | Wear chemical-resistant gloves and safety goggles, handle with care to avoid contact. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling compounds with unknown toxicological profiles. The following PPE is mandatory for all procedures involving 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
Core PPE Requirements
| Protection Level | Required Equipment | Justification |
| Primary Barrier | • Flame-resistant lab coat.[1] • Long pants and closed-toe shoes.[9] | Protects skin from splashes and spills. Flame-resistant material is crucial due to the presence of the nitro group. |
| Hand Protection | • Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | • Chemical splash goggles.[10] • Face shield when handling larger quantities or when there is a risk of splashing.[10][11] | Protects against splashes and potential projectiles. |
| Respiratory Protection | • Work exclusively in a certified chemical fume hood. | Minimizes inhalation exposure to powders or vapors.[1] |
dot
Caption: Safe handling workflow for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe experimental outcome.
Preparation and Weighing
-
Fume Hood Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare it.
-
Aliquot Transfer: Carefully transfer the required amount of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine to the weighing vessel using a clean spatula. Avoid creating dust.
-
Secure Container: Immediately and securely close the primary container of the compound.
-
Record Weight: Record the precise weight of the compound.
Solution Preparation and Reaction
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved.
-
Reaction Setup: Set up the reaction apparatus within the fume hood. If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Reagent Addition: Add other reagents to the reaction mixture in a controlled manner.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with soap and water.[1]
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Notify your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
Waste Disposal: A Critical Final Step
Improper disposal of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine and its associated waste can pose a significant environmental and health risk.
-
Waste Segregation: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine".[3]
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[3]
-
Disposal Protocol: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3][4] The most common disposal method for halogenated organic waste is high-temperature incineration.[3][4]
dot
Caption: Waste disposal flowchart for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While a specific SDS for 1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine may not be available, a thorough analysis of its structural components allows for the development of a comprehensive and conservative safety protocol. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and foster a culture of safety in the pursuit of scientific advancement. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all relevant regulations.
References
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Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]
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University of California, Berkeley. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
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University of Iowa. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, A. A., & Al-Zahrani, N. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Understanding Nitro Compounds: Structure And Properties. (2026, January 6). Retrieved from [Link]
- Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 481-487.
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2025, August 8). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
